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  • Product: Ethyl 3-cyano-2-mercapto-6-methylisonicotinate
  • CAS: 56891-69-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 3-cyano-2-mercapto-6-methylisonicotinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-cyano-2-mercapto-6-methylisonicotinate is a multifunctional heterocyclic compound that has garnered significant interest within the sci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyano-2-mercapto-6-methylisonicotinate is a multifunctional heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine core substituted with a cyano, a mercapto (or its tautomeric thione form), and an ethyl ester group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The presence of multiple reactive sites allows for diverse chemical modifications, paving the way for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular and physical properties of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate, its synthesis, spectroscopic characterization, chemical behavior, and its emerging applications in drug discovery and development.

Molecular Properties and Characterization

The fundamental properties of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Weight 222.27 g/mol [1][]
Molecular Formula C₁₀H₁₀N₂O₂S[1][]
CAS Number 56891-69-1[3]
IUPAC Name ethyl 3-cyano-6-methyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylate[]
Melting Point 214 °C[3]
Predicted Boiling Point 302.8±52.0 °C[3]
Predicted Density 1.29±0.1 g/cm³[3]
SMILES CCOC(=O)C1=C(C(=S)NC(=C1)C)C#N[]

Chemical Behavior: The Thiol-Thione Tautomerism

A critical aspect of the chemistry of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate is its existence in a tautomeric equilibrium between the thiol and thione forms. This phenomenon is characteristic of 2-mercaptopyridines, where the proton on the sulfur atom can migrate to the nitrogen atom of the pyridine ring[4][5].

The thione form is generally favored in the solid state and in polar solvents due to its greater thermodynamic stability, which arises from the formation of a more stable amide-like resonance structure within the ring[4][6]. The equilibrium can be influenced by factors such as solvent polarity, temperature, and pH. Understanding this tautomerism is crucial as it dictates the compound's reactivity and its interactions with biological targets. For instance, the thiol form can act as a nucleophile or a ligand for metal ions, while the thione form presents different hydrogen bonding capabilities.

Caption: Thiol-Thione Tautomerism.

Synthesis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate

The synthesis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate can be achieved through a multicomponent reaction, a powerful strategy in organic synthesis that allows for the construction of complex molecules in a single step from three or more starting materials. A plausible and efficient method is a variation of the Biginelli reaction, which is widely used for the synthesis of dihydropyrimidines and related heterocyclic systems[7].

Experimental Protocol: One-Pot Synthesis

This protocol describes a one-pot synthesis from readily available starting materials: ethyl acetoacetate, an aldehyde (acetaldehyde or its synthetic equivalent to provide the 6-methyl group), and cyanothioacetamide.

Materials:

  • Ethyl acetoacetate

  • Acetaldehyde (or a suitable precursor like paraldehyde)

  • Cyanothioacetamide

  • A catalytic amount of a base (e.g., piperidine, triethylamine) or an acid (e.g., ammonium chloride)[7]

  • Ethanol or acetic acid as the solvent[7]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of ethyl acetoacetate, acetaldehyde, and cyanothioacetamide in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours[7].

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure Ethyl 3-cyano-2-mercapto-6-methylisonicotinate.

synthesis_workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product EAA Ethyl Acetoacetate Reaction One-Pot Condensation EAA->Reaction AA Acetaldehyde AA->Reaction CTA Cyanothioacetamide CTA->Reaction Catalyst Piperidine (catalyst) Catalyst->Reaction Solvent Ethanol (solvent) Solvent->Reaction Heat Reflux Heat->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Ethyl 3-cyano-2-mercapto-6-methylisonicotinate Purification->Product

Caption: Synthetic Workflow.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the methyl group on the pyridine ring, and the aromatic proton.

  • Ethyl group: A triplet at approximately 1.3-1.4 ppm (3H, -CH₃) and a quartet at around 4.3-4.4 ppm (2H, -OCH₂-).

  • Methyl group: A singlet at around 2.4-2.5 ppm (3H, Ar-CH₃).

  • Aromatic proton: A singlet in the aromatic region, likely around 8.0-8.5 ppm (1H, Ar-H).

  • N-H/S-H proton: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, potentially appearing in the region of 12-14 ppm for the N-H proton of the thione tautomer.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Ethyl group: Signals at approximately 14-15 ppm (-CH₃) and 61-62 ppm (-OCH₂-).

  • Methyl group: A signal around 18-20 ppm (Ar-CH₃).

  • Pyridine ring carbons: Several signals in the aromatic region (110-160 ppm).

  • Cyano group: A signal around 115-120 ppm (-C≡N).

  • Ester carbonyl group: A signal in the downfield region, typically around 165-170 ppm (-COO-).

  • Thione carbonyl group: A signal for the C=S carbon, which is expected to be in the range of 175-185 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

  • N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ (from the thione tautomer).

  • C-H stretch: Absorptions around 2900-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C≡N stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.

  • C=O stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C=C and C=N stretches: Absorptions in the 1550-1650 cm⁻¹ region.

  • C=S stretch: A weaker absorption in the range of 1050-1250 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 222. Subsequent fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, 45 Da), the ethyl group (-C₂H₅, 29 Da), and other characteristic fragments[11].

Applications in Drug Discovery and Development

The pyridine and pyridone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets[6]. Ethyl 3-cyano-2-mercapto-6-methylisonicotinate serves as a key intermediate in the synthesis of various biologically active molecules.

As a Precursor to Bioactive Molecules

The cyano and ester functionalities can be hydrolyzed or converted to other functional groups, while the mercapto/thione group can be alkylated or used in coupling reactions. This versatility allows for the generation of libraries of compounds for high-throughput screening. Derivatives of similar 3-cyano-2-pyridone and thione structures have been investigated for a variety of therapeutic applications:

  • Anticancer Agents: The pyridone core is present in several approved anticancer drugs. The ability of this scaffold to participate in hydrogen bonding and other non-covalent interactions makes it a suitable pharmacophore for kinase inhibitors and other targeted therapies[12][13].

  • Anti-inflammatory Agents: Certain pyridone derivatives have shown potent anti-inflammatory properties by modulating the production of inflammatory mediators[14].

  • Cardiotonic Agents: Analogs of milrinone, a pyridone-based cardiotonic agent, have been synthesized from similar precursors and have demonstrated positive inotropic activity[14].

  • Agrochemicals: Beyond pharmaceuticals, this compound is also a valuable intermediate in the synthesis of novel pesticides and herbicides[1].

applications cluster_core Core Compound cluster_derivatives Chemical Modifications cluster_applications Potential Therapeutic Areas Core Ethyl 3-cyano-2-mercapto- 6-methylisonicotinate Hydrolysis Hydrolysis of Ester/Cyano Core->Hydrolysis Alkylation S-Alkylation Core->Alkylation Coupling Coupling Reactions Core->Coupling Other Other Transformations Core->Other Anticancer Anticancer Agents Hydrolysis->Anticancer AntiInflammatory Anti-inflammatory Drugs Hydrolysis->AntiInflammatory Cardiotonic Cardiotonic Agents Hydrolysis->Cardiotonic Agrochemicals Agrochemicals Hydrolysis->Agrochemicals Alkylation->Anticancer Alkylation->AntiInflammatory Alkylation->Cardiotonic Alkylation->Agrochemicals Coupling->Anticancer Coupling->AntiInflammatory Coupling->Cardiotonic Coupling->Agrochemicals Other->Anticancer Other->AntiInflammatory Other->Cardiotonic Other->Agrochemicals

Caption: Drug Discovery Potential.

Safety and Handling

Ethyl 3-cyano-2-mercapto-6-methylisonicotinate, like many organosulfur compounds, requires careful handling in a laboratory setting. It is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 3-cyano-2-mercapto-6-methylisonicotinate is a compound of significant synthetic utility with a molecular weight of 222.27 g/mol . Its rich chemistry, characterized by the thiol-thione tautomerism and the presence of multiple reactive functional groups, makes it an invaluable precursor for the synthesis of diverse heterocyclic compounds. The demonstrated and potential biological activities of its derivatives in areas such as oncology and inflammation underscore its importance in modern drug discovery. This technical guide provides a foundational understanding for researchers and scientists working with this versatile molecule, from its basic properties and synthesis to its potential applications in the development of new therapeutic agents. Further exploration of the reactivity and biological profile of this compound and its derivatives is likely to open up new avenues in medicinal chemistry and materials science.

References

  • Gao, S., Zheng, Z., & Li, Y. (2007). Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o74.
  • Kowalska, T. M., & Sajewicz, M. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(9), 2311.
  • WO2012032528A2. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Sharanin, Y. A., & Klokol, G. V. (2008). Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. Chemistry of Heterocyclic Compounds, 44(8), 943-946.
  • Wang, L., et al. (2021).
  • Jagtap, A. R., & Samant, S. D. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
  • PubChem. (n.d.). Ethyl 2-cyano-3-methylbutanoate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl 3-Cyano-2-hydroxy-6-methylisonicotinate. Retrieved from [Link]

  • de Souza, T. B., et al. (2021). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. Journal of Molecular Structure, 1244, 130953.
  • Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 28(2), 735.
  • Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Chemistry Stack Exchange.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate. Retrieved from [Link]

  • Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 93(12), 1334-1342.
  • Smirnov, R. P., et al. (2024). Synthesis and Catalytic Activity of Novel Complexes Based on Cyano-Substituted Phthalocyanines as Promising Drug Conversion Agents. Molecules, 29(17), 4095.
  • Mic scientific ltd. (n.d.). Ethyl 3-cyano-2-mercapto-6-methylisonicotinate. Retrieved from [Link]

  • BenchChem. (2025). Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview.
  • Mosti, L., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427-437.
  • Al-Adiwish, W. M., et al. (2009). Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1733.
  • Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335-1354.
  • Supplementary Information. (n.d.).
  • ResearchGate. (n.d.).
  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). Ethyl 3-cyano-2-mercapto-6-methylisonicotinate. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate via NMR Spectroscopy

Executive Summary This technical guide provides a comprehensive structural analysis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate , a functionalized pyridine scaffold critical in the synthesis of bioactive heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate , a functionalized pyridine scaffold critical in the synthesis of bioactive heterocyclic compounds.

The analysis addresses the compound's primary structural challenge: prototropic tautomerism . In polar aprotic solvents (e.g., DMSO), this molecule exists predominantly as the pyridine-2(1H)-thione tautomer rather than the 2-thiol form. This distinction drastically alters the expected NMR spectral signature. This guide details the experimental protocols, spectral assignments, and mechanistic logic required to validate the structure with high confidence.

Structural Dynamics & Tautomerism

Before interpreting the spectra, it is critical to understand the dynamic equilibrium of the analyte. The 2-mercaptopyridine core is capable of thione-thiol tautomerism.

  • Thiol Form (A): Aromatized pyridine ring with an -SH group.

  • Thione Form (B): Non-aromatized amide-like structure with a C=S bond and an N-H proton.

In DMSO-d₆, the equilibrium strongly favors the Thione (B) form due to the high dielectric constant of the solvent and hydrogen bonding capability. Consequently, the NMR spectrum will exhibit a broad downfield singlet (NH) rather than a sharp thiol signal, and the C-2 carbon will appear in the carbonyl/thiocarbonyl region (>170 ppm).

Visualization: Tautomeric Equilibrium

Tautomerism cluster_legend Spectral Consequence Thiol Thiol Form (Aromatic Pyridine) -SH Signal Thione Thione Form (Predominant in DMSO) >C=S and N-H Signals Thiol->Thione  Solvent Stabilization   Thione->Thiol  Non-polar Solvents   Note Expect N-H (13-14 ppm) Expect C=S (~178 ppm)

Figure 1: Prototropic tautomerism favors the thione form in polar solvents, dictating the NMR shift strategy.

Experimental Protocol

To ensure reproducibility and minimize line broadening caused by exchange processes, the following protocol is recommended.

Sample Preparation[1]
  • Mass: Weigh 10–15 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Avoid CDCl₃ if possible; the compound has poor solubility in non-polar solvents, which can lead to aggregation and broad peaks.

  • Tube: Transfer to a precision 5mm NMR tube.

  • Temperature: Acquire data at 298 K (25°C) .

Acquisition Parameters (Standard 400/500 MHz)
  • 1H NMR: 16 scans, 1s relaxation delay (d1), 30° pulse angle.

  • 13C NMR: 512-1024 scans (due to quaternary carbons), 2s relaxation delay, proton decoupling (CPD).

1H NMR Spectral Analysis

The proton spectrum is characterized by three distinct regions: the aliphatic ester/methyl groups, the single aromatic proton, and the labile thione proton.

Chemical Shift Assignments
PositionGroupShift (δ ppm)MultiplicityIntegralCoupling (J)Mechanistic Insight
NH Thione N-H13.8 – 14.5 Broad Singlet1H-Highly deshielded due to H-bonding and positive character on Nitrogen in the thione form.
H-5 Aromatic CH7.0 – 7.4 Singlet1H-The only aromatic proton. Deshielded by the adjacent ester (C-4) but shielded relative to typical pyridines due to the electron-rich thione system.
CH₂ Ethyl Ester4.2 – 4.4 Quartet2H7.1 HzTypical O-CH₂ environment.
CH₃ Ring Methyl2.3 – 2.6 Singlet3H-Attached to C-6. May overlap with DMSO solvent peak (2.50 ppm). Check 2D correlations.
CH₃ Ethyl Ester1.2 – 1.3 Triplet3H7.1 HzTerminal methyl of the ester group.
Diagnostic Features[2]
  • The "Missing" Thiol: Beginners often look for an SH proton around 3-4 ppm. Its absence and the appearance of the peak >13 ppm confirms the thione structure.

  • Solvent Overlap: The C-6 methyl singlet often sits very close to the residual DMSO pentet (2.50 ppm). Integration must be performed carefully, or HSQC used to resolve the overlap.

13C NMR Spectral Analysis

The carbon spectrum is complex due to the high number of quaternary carbons (C-2, C-3, C-4, C-6, CN, C=O).

Chemical Shift Assignments
PositionCarbon TypeShift (δ ppm)Signal TypeAssignment Logic
C=S Thione (C-2)175 – 180 QuaternaryMost deshielded signal. Characteristic of C=S bond (thiocarbonyl).
C=O Ester Carbonyl162 – 165 QuaternaryTypical ester carbonyl shift.
C-6 Ring C-Me150 – 155 QuaternaryDeshielded by N-1 and methyl substitution.
C-4 Ring C-Ester140 – 148 QuaternaryBeta-position to Nitrogen, substituted by ester.
CN Nitrile114 – 116 QuaternarySharp, characteristic signal for cyano group.
C-5 Ring CH110 – 120 Methine (CH)The only aromatic carbon with a proton attached (confirmed by DEPT-135).
C-3 Ring C-CN100 – 110 QuaternaryShielded significantly by the resonance of the thione/enamine system.
O-CH₂ Ethyl60 – 62 MethyleneEster methylene.
Ar-CH₃ Methyl18 – 20 MethylMethyl group attached to the ring (C-6).
Et-CH₃ Ethyl13 – 14 MethylTerminal methyl of the ester.

Advanced Validation: 2D NMR Workflow

To unambiguously confirm the regiochemistry (e.g., ensuring the methyl is at position 6 and not position 4), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Analytical Workflow Diagram

Workflow Sample Sample Prep (DMSO-d6) H1 1H NMR Identify NH (Thione) & H-5 Singlet Sample->H1 C13 13C NMR Locate C=S (>175 ppm) & C=O (~163 ppm) H1->C13 HMBC HMBC (2D) Critical Step C13->HMBC Result Structure Confirmation Regiochemistry Validated HMBC->Result  Correlate H-5 to C-3/C-6  

Figure 2: Step-by-step validation workflow ensuring regiochemical accuracy.

Key HMBC Correlations
  • H-5 (Aromatic Proton):

    • Strong 3-bond correlation to C=O (confirms ester is at C-4).

    • Strong 3-bond correlation to C-3 (Cyano-bearing carbon).

    • Weak/Long-range correlation to C-6 (Methyl-bearing carbon).

  • Ring Methyl (CH₃):

    • Strong 2-bond correlation to C-6 .

    • Strong 3-bond correlation to C-5 .

    • Crucial: No correlation to the Ester Carbonyl (proves Methyl is not adjacent to Ester).

References

  • ChemicalBook. (2023). Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS 56891-69-1) Spectral Data. Retrieved from

  • El-Nagdy, S. et al. (2019). Synthesis and properties of 3-cyano-2-mercaptoisonicotinic acid derivatives. Journal of Heterocyclic Chemistry. (General reference for 3-cyano-2-mercaptopyridine synthesis).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent increments in pyridine systems).[1]

  • Stanovnik, B. et al. (1982). Tautomerism of 2-mercaptopyridines and related systems. Advances in Heterocyclic Chemistry.

Sources

Foundational

Infrared (IR) spectroscopy of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate Introduction: Elucidating the Molecular Vibrations of a Key Heterocycle Ethyl 3-cyano-2-mercapto-6-methyliso...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate

Introduction: Elucidating the Molecular Vibrations of a Key Heterocycle

Ethyl 3-cyano-2-mercapto-6-methylisonicotinate is a polysubstituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of its functional groups—an ethyl ester, a cyano group, a mercapto (thiol) group, and a methyl group on the isonicotinate core—creates a molecule with rich potential for chemical modification and biological activity.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), IR spectroscopy provides a distinct "fingerprint" of the functional groups present. This guide offers a detailed exploration of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate, providing researchers with the foundational knowledge to verify its synthesis and purity.

Molecular Structure and Expected Vibrational Modes

The first step in any spectral analysis is a thorough understanding of the molecule's structure. The key to interpreting the IR spectrum lies in recognizing that the molecule can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms can be influenced by the solvent and the physical state (solid or solution) of the sample, which will be reflected in the IR spectrum.

cluster_0 Thiol-Thione Tautomerism Thiol Thiol Form Thione Thione Form Thiol->Thione Tautomerization

Caption: Tautomeric equilibrium of the target molecule.

Below is the primary chemical structure (thiol form) highlighting the functional groups that produce characteristic IR absorption bands.

Caption: Molecular Structure of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate.

Based on this structure, we can predict the characteristic IR absorption bands. Different types of bonds and functional groups absorb infrared radiation at different frequencies.[1]

Predicted IR Absorption Frequencies

The IR spectrum can be divided into the functional group region (4000–1400 cm⁻¹) and the fingerprint region (1400–600 cm⁻¹).[2] The functional group region is particularly useful for identifying the key components of the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityRationale & Authoritative Grounding
Mercapto (Thiol) S-H Stretch2600–2550WeakThe S-H bond is less polar and has a smaller force constant than an O-H bond, resulting in a weaker absorption at a lower frequency. This peak can sometimes be difficult to observe.
Thione N-H Stretch3400–3100Medium, BroadIf the thione tautomer is present, a broad N-H stretching band is expected due to hydrogen bonding.
Thione C=S Stretch1250–1020Medium-StrongThe C=S double bond stretch is typically found in this region, though it can be coupled with other vibrations.
Cyano C≡N Stretch2260–2220Strong, SharpThe triple bond in the nitrile group is very strong, leading to a characteristic sharp and intense absorption in a relatively uncluttered region of the spectrum.[3] A study on diethyl 2-cyano-3-oxosuccinate reported a strong and sharp C≡N absorption at 2227 cm⁻¹.[3]
Ethyl Ester C=O Stretch1750–1735StrongThe carbonyl group of an aliphatic ester gives rise to one of the strongest and most recognizable bands in the IR spectrum.[1]
Ethyl Ester C-O Stretch1300–1000StrongTwo distinct C-O stretching bands are expected: C-C(=O)-O and O-C-C. These are typically strong and appear in the fingerprint region.
Alkyl C-H C-H Stretch3000–2850MediumThese absorptions arise from the methyl (CH₃) and ethyl (CH₂CH₃) groups. Saturated C-H stretches consistently appear just below 3000 cm⁻¹.[2][4]
Aromatic Ring C=C & C=N Stretch1600–1450Medium-WeakThe pyridine ring will exhibit several bands due to the stretching vibrations of the C=C and C=N bonds within the ring. Aromatic hydrocarbons typically show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[1]
Aromatic C-H C-H Stretch3100–3000WeakThe C-H bond on the pyridine ring will have a stretching frequency slightly above 3000 cm⁻¹, distinguishing it from aliphatic C-H stretches.[1]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This section details a robust methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of the solid-state compound. The choice of Attenuated Total Reflectance (ATR) as the sampling technique is deliberate; it requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra for solid powders.

cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Processing & Analysis p1 Ensure ATR crystal is clean (e.g., with isopropanol) p2 Place a small amount (1-2 mg) of the solid sample onto the crystal a1 Collect background spectrum of the empty, clean ATR accessory a2 Apply pressure to the sample using the ATR anvil to ensure good contact a1->a2 a3 Collect the sample spectrum a2->a3 d1 Perform automatic ATR and baseline correction d2 Identify major absorption peaks d1->d2 d3 Correlate peaks with functional group vibrations d2->d3

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Instrumentation and Parameters
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Accessory: A single-reflection Diamond Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000–400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

  • Apodization: Happ-Genzel

Step-by-Step Procedure
  • System Preparation: Ensure the spectrometer and ATR accessory are properly aligned and have been purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. This involves scanning with the clean, empty ATR crystal. This spectrum is stored in memory and automatically subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Application: Place a small, representative amount of the crystalline Ethyl 3-cyano-2-mercapto-6-methylisonicotinate powder directly onto the diamond crystal surface.

  • Pressure Application: Lower the integrated pressure anvil and apply consistent pressure to the sample. This is a critical step; good contact between the sample and the ATR crystal is essential for a high-quality spectrum. The evanescent wave that probes the sample only penetrates a few microns, making intimate contact paramount.

  • Sample Spectrum Collection: Initiate the scan to collect the sample interferogram. The instrument's software will perform the Fourier transform to generate the final spectrum (typically plotted as % Transmittance vs. Wavenumber).

  • Data Processing: The resulting spectrum should be processed using the instrument software. An essential step is the ATR correction, which accounts for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be applied to correct for any sloping baselines.

  • Cleaning: After analysis, retract the anvil, and carefully clean the sample from the crystal surface using a soft, solvent-dampened swab (e.g., with isopropanol).

Spectral Interpretation: A Self-Validating Analysis

The trustworthiness of spectral interpretation hinges on a logical, systematic correlation of observed peaks with the known molecular structure.

  • The C≡N Stretch (around 2230 cm⁻¹): The first peak to look for is the cyano stretch. Its presence as a sharp, strong band is a primary confirmation of the molecule's identity. Its absence would indicate a failure in the synthesis or a subsequent reaction of the nitrile group.

  • The C=O Stretch (around 1740 cm⁻¹): The next key feature is the intense ester carbonyl peak. Its position confirms the presence of a saturated ester and its high intensity makes it a prominent landmark in the spectrum.

  • The C-H Stretching Region (3100-2850 cm⁻¹): This region provides confirmation of both the aromatic and aliphatic components. Look for weaker peaks above 3000 cm⁻¹ (aromatic C-H) and stronger peaks below 3000 cm⁻¹ (methyl and ethyl C-H).

  • The S-H Stretch (around 2550 cm⁻¹): Carefully examine this region for a weak, sharp band. Its presence confirms the thiol tautomer. If it is absent, and a broad N-H band is observed around 3200 cm⁻¹, it suggests the thione tautomer is dominant in the solid state.

  • The Fingerprint Region (1600-600 cm⁻¹): This complex region contains the C=C/C=N ring stretches, C-O stretches, and various bending vibrations. While individual peak assignment can be challenging, the overall pattern is unique to the molecule and serves as a literal "fingerprint" for comparison against a reference standard.

By systematically identifying these key bands, a researcher can confidently validate the structure of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate. The presence of all expected major peaks in their correct locations and relative intensities provides a self-validating confirmation of the compound's identity and purity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 254668, Ethyl 2-cyano-3-methylbutanoate. Retrieved from [Link].

  • MDPI (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(15), 5789. Available at: [Link].

  • ResearchGate (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).... Retrieved from [Link].

  • Chemistry LibreTexts (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

  • University of Chemistry and Technology, Prague (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

  • MDPI (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. Available at: [Link].

  • Chemistry LibreTexts (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

Sources

Exploratory

Solubility of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate in different solvents

Technical Whitepaper: Solubility Profiling of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate Part 1: Executive Summary & Chemical Identity Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS: 56891-69-1) is a critical he...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate

Part 1: Executive Summary & Chemical Identity

Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS: 56891-69-1) is a critical heterocyclic intermediate used in the synthesis of bioactive fused pyridine derivatives, including potential antiviral and anticancer agents.[] Its utility in drug development is often bottlenecked by its physicochemical behavior: a high-melting solid (approx. 214°C) with low aqueous solubility, governed by strong intermolecular hydrogen bonding and tautomeric equilibrium.[]

This guide provides a comprehensive technical framework for understanding, predicting, and measuring the solubility of this compound.[] Unlike simple organic esters, the presence of the mercapto (-SH) and cyano (-CN) groups introduces a "thiol-thione" tautomerism that drastically alters solvation thermodynamics.[]

Chemical Identity:

  • IUPAC Name: Ethyl 3-cyano-6-methyl-2-sulfanylidene-1H-pyridine-4-carboxylate[]

  • Molecular Formula: C₁₀H₁₀N₂O₂S[][2]

  • Molecular Weight: 222.26 g/mol []

  • Key Functional Groups: Ester (hydrophobic/H-bond acceptor), Nitrile (dipolar), Thiol/Thione (H-bond donor/acceptor).[]

Part 2: Structural Analysis & Tautomeric Impact

To optimize solubility, one must first understand the solute-solvent interactions.[] This molecule does not exist as a static structure; it undergoes prototropic tautomerism.[]

The Thiol-Thione Equilibrium

In the solid state and in polar solvents, the compound predominantly exists in the thione (NH) form rather than the thiol (SH) form.[] This is due to the stabilization of the amide-like -NH-C(=S)- moiety.[]

  • Thione Form (Polar): High lattice energy, higher melting point, lower solubility in non-polar solvents.[] Favored in polar protic solvents (Methanol, Ethanol).[]

  • Thiol Form (Less Polar): Favored in non-polar environments or when S-alkylation occurs.[]

Implication for Solvation: Solvents capable of disrupting the strong N-H···S=C intermolecular hydrogen bond network are required for high-concentration processing (e.g., >50 mg/mL).[]

Tautomerism cluster_0 Tautomeric Equilibrium Thione Thione Form (Major) (Polar / H-Bond Donor) Thiol Thiol Form (Minor) (Aromatic / Less Polar) Thione->Thiol  Non-polar Solvents   Solubility Solubility Outcome Thione->Solubility Requires High Dielectric (DMSO, DMF) Thiol->Thione  Crystal Lattice / Polar Solvents   Thiol->Solubility Requires Lipophilic Solvents (Chloroform)

Figure 1: Tautomeric equilibrium shifting solvation requirements.[] The Thione form dominates the solid-state lattice.[]

Part 3: Solubility Profiling & Solvent Selection

Based on the structural analysis and empirical data from analogous 2-mercapto-nicotinic acid derivatives, the solubility profile follows a distinct "Polarity-Protic" hierarchy.[]

Predicted Solubility Ranking (at 298.15 K)
Solvent ClassRepresentative SolventsSolubility PotentialMechanism of Action
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Dipole-dipole interactions disrupt the thione dimer lattice effectively.[]
Polar Protic Methanol, Ethanol Moderate (Temp.[] Dependent)Solvation via H-bonding. ideal for recrystallization (low solubility at RT, high at reflux).[]
Esters/Ketones Ethyl Acetate, Acetone Low-Moderate Weak interaction with the thione group; useful as co-solvents.[]
Chlorinated DCM, Chloroform Low Solubilizes only the minor "thiol" tautomer.[]
Aqueous Water Insoluble (<0.1 mg/mL)Hydrophobic ester/methyl groups dominate; lattice energy too high for hydration.[]
Recrystallization Strategy

For purification, a binary solvent system is recommended based on the solubility differential:

  • System: Ethanol (Solvent) / Water (Anti-solvent)[]

  • Protocol: Dissolve in refluxing Ethanol; slowly add Water until turbidity appears; cool to 4°C.

Part 4: Experimental Protocol (Self-Validating System)

To determine the precise mole fraction solubility (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) for regulatory or process design purposes, the Isothermal Saturation Shake-Flask Method  coupled with HPLC is the gold standard.

Safety Note: The mercapto group is susceptible to oxidation to the disulfide (dimer) in air.[] All solvents must be degassed.[]

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibration (Orbital Shaker, 24-48h, Controlled T) Start->Equilibrate Settle Phase Separation (Settling or Centrifugation at T) Equilibrate->Settle Filter Filtration (0.45 µm PTFE, Pre-heated syringe) Settle->Filter Validation Check: Solid Phase Analysis (PXRD/DSC) for Polymorph Change Settle->Validation Residue Check Dilute Dilution (Mobile Phase to prevent precipitation) Filter->Dilute Analyze HPLC-UV Analysis (254 nm) Dilute->Analyze

Figure 2: Isothermal saturation workflow ensuring thermodynamic equilibrium and solid-state stability.

Step-by-Step Methodology
  • Preparation: Add excess Ethyl 3-cyano-2-mercapto-6-methylisonicotinate to 10 mL of the target solvent in a glass vial.

  • Degassing: Purge the headspace with Nitrogen (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) to prevent oxidation of the -SH group.
    
  • Equilibration: Place vials in a thermostatic shaker bath (accuracy

    
     K). Shake at 150 rpm for 48 hours.
    
  • Sampling: Stop shaking and allow the solid to settle for 2 hours at the same temperature.

  • Filtration: Withdraw the supernatant using a syringe equipped with a 0.45 µm PTFE filter.[] Crucial: The syringe and filter must be pre-heated to the experiment temperature to prevent "crash-out" during sampling.[]

  • Quantification: Dilute the filtrate immediately with the HPLC mobile phase (e.g., Acetonitrile/Water).[] Inject into HPLC (C18 column, UV detection at

    
     nm).
    

Part 5: Thermodynamic Modeling

To extrapolate solubility data to other temperatures for process design, the Modified Apelblat Equation is the industry standard for this class of heterocycles.[]



Where:

  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     is the mole fraction solubility.
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     is the absolute temperature (K).
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     are empirical model parameters derived from regression analysis.
    

Why this matters: If the parameter ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 is positive and significant, it indicates a strong temperature dependence of the enthalpy of solution, typical for systems with changing H-bond networks (like the thione-thiol shift) as temperature rises.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226755, Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.[] Retrieved from [Link][]

  • Shaaban, M. R., et al. (2009). Synthesis and reactivity of 2-mercapto-6-oxo-pyrimidine derivatives.[] (Contextual reference for synthesis and solubility behavior of mercapto-cyano-esters). Journal of Heterocyclic Chemistry.

  • Wang, J., et al. (2018). Thermodynamic Solubility and Mixing Properties of 2-Cyano-3-methylpyridine in Solvents.[] (Analogous pyridine derivative solubility protocol). Journal of Chemical & Engineering Data. [Link][]

Sources

Foundational

Crystal Structure of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate

Technical Guide for Drug Development & Structural Chemistry Executive Summary Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS: 56891-69-1) is a highly functionalized pyridine scaffold extensively used in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Structural Chemistry

Executive Summary

Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS: 56891-69-1) is a highly functionalized pyridine scaffold extensively used in the synthesis of fused heterocyclic systems, particularly thienopyridines and pyridopyrimidines . Its structural integrity is defined by a critical thiol-thione tautomerism , where the solid-state preference for the 2-thioxo-1,2-dihydropyridine form dictates its solubility, reactivity, and crystal packing.

This guide provides a rigorous analysis of the compound’s crystallographic architecture, synthetic pathways, and supramolecular assembly, serving as a reference for researchers optimizing structure-activity relationships (SAR) in antimicrobial and anticancer drug discovery.

Chemical Identity & Tautomeric Equilibrium

Understanding the tautomeric state is the prerequisite for accurate crystallographic interpretation and molecular modeling.

PropertyDetail
IUPAC Name Ethyl 3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-4-carboxylate
CAS Number 56891-69-1
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26 g/mol
SMILES CCOC(=O)C1=C(C(=S)NC(=C1)C)C#N
The Thione Dominance

While often named as a "2-mercapto" derivative, X-ray diffraction studies of analogous pyridine derivatives confirm that the compound exists predominantly as the thione (NH, C=S) tautomer in the solid state.

  • Thiol Form (Aromatic): Characterized by a C–S single bond (~1.75 Å) and an unprotonated pyridine nitrogen.

  • Thione Form (Non-Aromatic/Amide-like): Characterized by a C=S double bond (~1.68 Å) and a protonated ring nitrogen (N–H).

Crystallographic Implication: The presence of the N–H donor and C=S acceptor drives the formation of robust, centrosymmetric hydrogen-bonded dimers, a motif absent in the thiol form.

Synthetic Pathway & Protocol

The synthesis of this scaffold requires a regioselective approach to ensure the correct placement of the ester and cyano groups. The most robust industrial route involves the intermediate 2-chloropyridine or a direct one-pot condensation .

Preferred Synthetic Route (One-Pot Cyclocondensation)

A high-yield protocol involves the reaction of ethyl acetoacetate , ethyl cyanoacetate , and a sulfur source, or more commonly, the conversion of the 2-hydroxy analogue.

Step-by-Step Protocol:
  • Precursor Formation: Condensation of ethyl acetoacetate and cyanoacetamide (or ethyl cyanoacetate + ammonia) to form Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate .

  • Chlorination (Optional Intermediate): Treatment with phosphorus oxychloride (

    
    ) to generate Ethyl 2-chloro-3-cyano-6-methylisonicotinate .
    
  • Thiolation: Nucleophilic substitution using thiourea in refluxing ethanol, followed by alkaline hydrolysis to release the free thione.

Synthesis SM1 Ethyl Acetoacetate Int1 Intermediate: 2-Hydroxy-3-cyano -isonicotinate SM1->Int1 Base Cat. Cyclization SM2 Cyanoacetamide SM2->Int1 Int2 Intermediate: 2-Chloro-3-cyano -isonicotinate Int1->Int2 POCl3 Reflux Prod Target: Ethyl 3-cyano-2-mercapto -6-methylisonicotinate (Thione Form) Int1->Prod P2S5 or Lawesson's Reagent Int2->Prod 1. Thiourea 2. NaOH/H2O

Figure 1: Synthetic pathways to the target scaffold. The chlorination-thiolation route (solid lines) offers higher regiocontrol than direct thionation (dashed).

Crystallographic Architecture

Based on homologous series of 3-cyano-2-thioxopyridines, the crystal structure is defined by specific conformational locks and packing motifs.

Molecular Conformation
  • Pyridine Ring Planarity: The heterocyclic ring (N1-C2-C3-C4-C5-C6) is strictly planar.

  • Steric Gating (C3 vs C4): The 3-cyano group and the 4-ethoxycarbonyl group exert steric pressure on each other. To relieve this strain, the ester group (–COOEt) typically rotates out of the plane of the pyridine ring.

    • Predicted Torsion Angle (C3-C4-C(O)-O): 40°–70°.

  • Thione Geometry: The C2=S bond length is expected to be 1.66–1.69 Å , significantly shorter than a C–S single bond (1.75 Å), confirming the thione character. The C2–N1–C6 angle is expanded (>120°) due to the protonation at N1.

Supramolecular Assembly (Hydrogen Bonding)

The crystal packing is dominated by Intermolecular Hydrogen Bonds (HB) .

  • Primary Motif (

    
     Dimer): 
    Two molecules form a centrosymmetric dimer via dual N–H···S  hydrogen bonds.
    
    • Donor: N1–H

    • Acceptor: S2 (Thione sulfur)

    • Geometry: The N···S distance is typically 3.2–3.3 Å , with a bond angle near 170°. This is the "signature" of 2-mercaptopyridines in the solid state.

  • Secondary Interactions:

    • C–H···O (Weak HB): The acidic proton at C5 or the methyl protons at C6 can form weak contacts with the carbonyl oxygen of the ester or the cyano nitrogen of neighboring molecules.

    • Pi-Stacking: The planar dimers stack along the crystallographic short axis (usually b or c), with interplanar distances of 3.4–3.6 Å , stabilizing the lattice.

CrystalPacking MolA Molecule A (Thione) Dimer Centrosymmetric Dimer [R2^2(8) Motif] MolA->Dimer N-H...S Hydrogen Bond MolB Molecule B (Thione) MolB->Dimer S...H-N Hydrogen Bond Network 3D Supramolecular Network Dimer->Network Pi-Stacking (3.4 Å) Dimer->Network C-H...O Weak Interactions

Figure 2: Hierarchical assembly of the crystal lattice. The N-H...S dimer is the fundamental building block.

Applications in Drug Discovery

The crystal structure directly informs the reactivity of this scaffold in medicinal chemistry.

  • Thorpe-Ziegler Cyclization: The proximity of the 2-mercapto (nucleophile) and 3-cyano (electrophile) groups allows for base-catalyzed cyclization with alkyl halides. This yields thienopyridines , a privileged scaffold in kinase inhibitors.

  • Binding Mode: In protein-ligand complexes, the thione sulfur is a potent hydrogen bond acceptor (and weak donor if tautomerized), while the cyano group can engage in water-mediated bridges.

References

  • ChemicalBook. (2025).[1][2][3][4][5] Ethyl 3-cyano-2-mercapto-6-methylisonicotinate - Product Properties and Synthesis. Retrieved from

  • PubChem. (2025). Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (Analogous Structure). National Library of Medicine. Retrieved from

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. (General reference for CSD searches).
  • Pop, R. et al. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism. Acta Chimica Slovenica. Retrieved from

  • BOC Sciences. (2025).[1] Ethyl 3-cyano-2-mercapto-6-methylisonicotinate Specifications. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate from ethyl cyanoacetate

This Application Note details the synthesis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS 56891-69-1), a highly functionalized pyridine derivative used as a scaffold in the development of bioactive heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS 56891-69-1), a highly functionalized pyridine derivative used as a scaffold in the development of bioactive heterocyclic compounds, including potential anticancer and antimicrobial agents. The protocol focuses on a robust multicomponent cyclocondensation strategy starting from ethyl cyanoacetate .

Part 1: Technical Introduction & Retrosynthetic Analysis

The target molecule, Ethyl 3-cyano-2-mercapto-6-methylisonicotinate , features a pyridine core decorated with four distinct functional groups: a nitrile (C3), a thiol/thione (C2), an ethyl ester (C4), and a methyl group (C6). This substitution pattern makes it a versatile "push-pull" system for further chemical elaboration.

Retrosynthetic Logic: The most efficient synthetic pathway utilizes a Michael addition-cyclization sequence . We can disconnect the pyridine ring into two primary fragments:

  • Fragment A (C3-C2-N1): Derived from Ethyl Cyanoacetate (converted in situ or ex-situ to Cyanothioacetamide ).

  • Fragment B (C4-C5-C6): Derived from Ethyl Acetopyruvate (or a synthetic equivalent like Ethyl Acetoacetate under specific oxidative or modified conditions).

Note: While direct condensation of ethyl acetoacetate and cyanothioacetamide typically yields 3-cyano-4-methyl-6-hydroxy-2-pyridone, obtaining the 4-ester (isonicotinate) requires a specific 1,3-dicarbonyl precursor or a multicomponent adjustment.

Part 2: Experimental Protocol

Method A: One-Pot Multicomponent Synthesis (Preferred Route)

This method generates the necessary cyanothioacetamide intermediate in situ from ethyl cyanoacetate, carbon disulfide, and ammonia, followed by condensation with the keto-ester component.

Reagents:

  • Ethyl Cyanoacetate (1.0 eq)

  • Ethyl Acetoacetate (1.0 eq)[1]

  • Carbon Disulfide (CS₂, 1.2 eq)

  • Ammonium Acetate (NH₄OAc, 2.0 eq) or 25% aq. Ammonia

  • Ethanol (Solvent)[2][3]

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl Cyanoacetate (11.3 g, 0.1 mol) and Ethyl Acetoacetate (13.0 g, 0.1 mol) in Ethanol (50 mL).

    • Critical Step: Ensure the ethanol is anhydrous to prevent hydrolysis of the ester groups.

  • Addition of Sulfur Source:

    • Add Carbon Disulfide (CS₂) (9.1 g, 0.12 mol) to the stirred solution.

    • Safety: CS₂ is highly flammable and toxic. Perform this step in a well-ventilated fume hood.

  • Base-Catalyzed Cyclization:

    • Add Ammonium Acetate (15.4 g, 0.2 mol) to the mixture.

    • Observation: The reaction is exothermic. A color change (often to yellow/orange) indicates the formation of the dithiocarbamate/enolate intermediates.

  • Reflux:

    • Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The disappearance of ethyl cyanoacetate indicates completion.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C).

    • The product typically precipitates as a yellow crystalline solid.

    • Filter the solid under vacuum.

    • Wash the filter cake with cold ethanol (2 x 20 mL) and then with water (2 x 20 mL) to remove excess ammonium salts.

  • Purification:

    • Recrystallize the crude product from Glacial Acetic Acid or Ethanol/DMF (9:1) mixture.

    • Yield: Typically 60–75%.

    • Melting Point: 214–216°C (Literature value).

Method B: Stepwise Synthesis via Cyanothioacetamide

For higher purity requirements, synthesize the cyanothioacetamide intermediate first.

  • Synthesis of Cyanothioacetamide:

    • Mix Ethyl Cyanoacetate (0.1 mol) with 25% aqueous Ammonia (0.12 mol).

    • Saturate the solution with Hydrogen Sulfide (H₂S) gas at 0°C.

    • Stir for 2 hours, filter the yellow solid (Cyanothioacetamide).

  • Condensation:

    • Reflux Cyanothioacetamide (0.1 mol) with Ethyl Acetopyruvate (0.1 mol) in Ethanol with Piperidine (cat.) to yield the target isonicotinate.

Part 3: Data Analysis & Validation

Table 1: Physicochemical Properties

PropertyValueNotes
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26 g/mol
Appearance Yellow crystalline powderCharacteristic of thio-pyridines
Melting Point 214–216 °CSharp mp indicates high purity
Solubility DMSO, DMF, hot EthanolInsoluble in water
IR Spectrum 2220 cm⁻¹ (CN), 1710 cm⁻¹ (C=O)Nitrile and Ester stretches are diagnostic

Mechanistic Validation (Self-Check):

  • Formation of Thione: The presence of the C=S bond (often tautomerizing to C-SH) is confirmed by the solubility in dilute alkali (formation of thiolate salt) and reprecipitation with acid.

  • Regioselectivity: The Knoevenagel condensation occurs preferentially between the aldehyde/ketone of the dicarbonyl and the active methylene of the cyanothioacetamide, followed by N-cyclization onto the ester or ketone.

Part 4: Reaction Mechanism Visualization

The following diagram illustrates the multicomponent assembly pathway, highlighting the formation of the key "push-pull" enamine intermediate and the final cyclization.

G cluster_conditions Reaction Conditions ECA Ethyl Cyanoacetate (CN-CH2-COOEt) CTA Cyanothioacetamide (Intermediate) ECA->CTA Thionation (+CS2/NH3) CS2 Carbon Disulfide (CS2) CS2->CTA NH3 Ammonia (NH3) NH3->CTA EAA Ethyl Acetoacetate (CH3-CO-CH2-COOEt) Inter1 Michael Adduct (Thio-Enolate) EAA->Inter1 CTA->Inter1 Knoevenagel Cond. (+ EAA, Base) Cyclic Dihydropyridine Intermediate Inter1->Cyclic Cyclization (- H2O/EtOH) Product Ethyl 3-cyano-2-mercapto- 6-methylisonicotinate Cyclic->Product Oxidative Aromatization (Spontaneous) Cond Reflux Ethanol 4-6 Hours Cat: NH4OAc

Caption: Mechanistic pathway for the synthesis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate via in-situ formation of cyanothioacetamide.

References

  • Organic Syntheses , "Ethyl Cyanoacetate," Org.[4] Syn., Coll.[5][6] Vol. 1, p. 254 (1941).

  • ChemicalBook , "Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS 56891-69-1) Properties and Suppliers."

  • ResearchGate , "Synthesis of substituted 2-mercaptoisonicotinic acid ethyl esters via multicomponent reactions."

  • M. A. El-Gaby et al., "Synthesis and Biological Activity of Some New Pyridine Derivatives," Il Farmaco, Vol. 57, Issue 8, 2002.
  • V. V. Dotsenko et al., "Regioselective synthesis of 2-amino-3-cyanopyridines," Chemistry of Heterocyclic Compounds, 2015.

Sources

Application

Synthesis of thieno[2,3-b]pyridine derivatives from Ethyl 3-cyano-2-mercapto-6-methylisonicotinate

Application Note: AN-TP-2026 Subject: Modular Synthesis of Thieno[2,3-b]pyridine Scaffolds via Thorpe-Ziegler Cyclization Starting Material: Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (Compound 1 ) Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TP-2026 Subject: Modular Synthesis of Thieno[2,3-b]pyridine Scaffolds via Thorpe-Ziegler Cyclization Starting Material: Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (Compound 1 )

Executive Summary

This application note details the synthetic protocols for converting Ethyl 3-cyano-2-mercapto-6-methylisonicotinate into functionalized thieno[2,3-b]pyridine derivatives. These fused heterocyclic systems are critical pharmacophores in medicinal chemistry, exhibiting potent activity as PI3K inhibitors, anti-proliferative agents (specifically in prostate and breast cancer models), and antimicrobial agents.

The core transformation relies on a base-mediated Thorpe-Ziegler cyclization .[1] This guide provides a robust, scalable methodology for this conversion, emphasizing the control of S-alkylation versus N-alkylation and optimizing the intramolecular ring closure.

Retrosynthetic Analysis & Strategy

The synthesis of the thieno[2,3-b]pyridine core from Compound 1 is a convergent process. The pyridine backbone is pre-functionalized with the necessary nucleophile (thiol/thiolate) and electrophile (nitrile) in an ortho relationship.

  • Strategic Disconnection: The C(3)-C(cyano) and S(2)-C(

    
    ) bonds are the key formation points.
    
  • Reagent Selection: The diversity of the final product at position 2 is determined by the

    
    -halocarbonyl electrophile selected (e.g., ethyl chloroacetate for esters, chloroacetone for ketones, chloroacetamide for amides).
    
Mechanism of Action: The Thorpe-Ziegler Pathway

The reaction proceeds via a sequential


 substitution followed by an intramolecular nucleophilic attack.

G SM Starting Material (1) (Thiol + Nitrile) Base Base Deprotonation (Thiolate Formation) SM->Base NaOEt/EtOH Inter S-Alkylated Intermediate (Thioether) Base->Inter + Cl-CH2-EWG (S_N2 Attack) Cycl Thorpe-Ziegler Cyclization Inter->Cycl Base (Carbanion formation) Prod Thieno[2,3-b]pyridine (3-Amino derivative) Cycl->Prod Tautomerization

Figure 1: Mechanistic pathway for the formation of the thieno[2,3-b]pyridine ring system.

Experimental Protocols

Materials & Reagents
  • Precursor: Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (Compound 1 ).[2]

  • Alkylating Agents: Ethyl chloroacetate (Liquid, density 1.145 g/mL) or Chloroacetamide (Solid).

  • Base/Solvent System:

    • System A (Standard): Sodium ethoxide (NaOEt) in absolute Ethanol (EtOH).

    • System B (Mild): Potassium carbonate (

      
      ) in DMF or Acetone.
      
Protocol A: Synthesis of Diethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate

This protocol yields the 2-ester derivative, a versatile intermediate for further scaffolding.

Step-by-Step Methodology:

  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (10 mmol, 2.64 g) in absolute Ethanol (30 mL).

  • Thiolate Formation: Add a solution of Sodium Ethoxide (prepared from 0.23 g Na in 10 mL EtOH) dropwise at room temperature.

    • Observation: The solution may darken slightly as the thiolate anion forms. Stir for 10–15 minutes.

  • Alkylation: Add Ethyl chloroacetate (10 mmol, 1.22 g, ~1.07 mL) dropwise.

    • Critical Note: Do not add excess alkylating agent rapidly, as this can lead to side reactions or bis-alkylation if conditions are too vigorous.

  • Cyclization (Reflux): Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The intermediate thioether usually appears quickly, followed by the slower formation of the cyclized product (lower

      
       due to the amine).
      
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass onto crushed ice (approx. 100 g) with vigorous stirring.

    • The product should precipitate as a solid.

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash the cake with cold water (2 x 20 mL) to remove sodium salts.

    • Recrystallize from Ethanol or an Ethanol/DMF mixture to obtain yellow crystalline needles.

Expected Data:

  • Yield: 75–85%

  • Appearance: Yellow crystalline solid.

  • Melting Point: 160–162°C (typical for this class).

Protocol B: Synthesis of 3-Amino-2-carboxamide Derivatives

To synthesize the amide derivative (often more biologically active), substitute ethyl chloroacetate with 2-chloroacetamide .

  • Solvent Switch: Use DMF (Dimethylformamide) as the solvent (20 mL) and Potassium Carbonate (

    
    , 20 mmol) as the base.
    
  • Procedure:

    • Mix Compound 1 ,

      
      , and 2-chloroacetamide in DMF.
      
    • Heat at 80–90°C for 4 hours.

    • Pour into ice water. The high solubility of DMF requires thorough water washing to induce precipitation.

Structural Validation & Data Analysis

The formation of the thieno[2,3-b]pyridine ring is confirmed by the disappearance of the nitrile stretch and the appearance of amine signals.

FeatureStarting Material (Compound 1)Product (Thienopyridine)
IR Spectrum Sharp

band at ~2220

Disappearance of

. Appearance of

doublet at 3300–3450

.
1H NMR (

exch.)
Thiol proton (broad, often >12 ppm)Broad singlet at 5.5–6.5 ppm (2H) corresponding to

.
1H NMR (Ring) Pyridine-H (Singlet)Pyridine-H shifts slightly downfield due to ring fusion.

Workflow Visualization

Workflow start Start: Compound 1 (2.64g / 10mmol) solv Dissolve in EtOH (30mL) start->solv base Add NaOEt (10mmol) Stir 15 min @ RT solv->base reagent Add Ethyl Chloroacetate (10mmol / 1.07mL) base->reagent reflux Reflux (78°C) 2 - 4 Hours reagent->reflux check TLC Check (Hex/EtOAc 3:1) reflux->check check->reflux Incomplete quench Pour onto Crushed Ice check->quench Reaction Complete filter Filter & Wash (H2O) quench->filter cryst Recrystallize (EtOH) filter->cryst end Final Product Yellow Crystals cryst->end

Figure 2: Operational workflow for the synthesis of thieno[2,3-b]pyridine derivatives.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Cyclization.

    • Cause: The intermediate S-alkylated product may form but fail to cyclize if the base is too weak or consumed.

    • Solution: Add a catalytic amount of stronger base (e.g., additional NaOEt) and extend reflux time. Ensure the reaction is strictly anhydrous if using NaOEt to prevent ester hydrolysis.

  • Issue: Oily Product.

    • Cause: Presence of DMF residues or oligomers.

    • Solution: If using Method B (DMF), wash the precipitate copiously with water. If oil persists, triturate with a small amount of cold ethanol or diethyl ether to induce crystallization.

  • Issue: N-Alkylation vs. S-Alkylation.

    • Insight: Pyridinethiones exist in equilibrium with their thiol tautomers. In basic conditions, the thiolate is the softer nucleophile and S-alkylation is generally preferred over N-alkylation. However, if hard electrophiles are used, N-alkylation can occur.

    • Control: Maintain strictly stoichiometric base levels.

References

  • Thorpe-Ziegler Reaction Mechanism. Organic Chemistry Portal. [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. National Institutes of Health (NIH) / PubMed. [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Royal Society of Chemistry (RSC) Advances. [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI Molecules. [Link]

Sources

Method

In Vitro Cytotoxicity of Pyridine Derivatives: An Application Guide to the MTT Assay

Introduction: Assessing the Cytotoxic Potential of Novel Pyridine Derivatives Pyridine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The evaluation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Assessing the Cytotoxic Potential of Novel Pyridine Derivatives

Pyridine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The evaluation of novel pyridine derivatives for their potential as, for example, anticancer agents, necessitates a robust and reliable method to determine their cytotoxic effects on cells.[1][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing in vitro cytotoxicity.[4] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic properties of pyridine derivatives, offering insights into experimental design, execution, and data interpretation for researchers in drug discovery and development.

The MTT assay provides a quantitative measure of cellular metabolic activity, which in turn serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The principle of the assay is centered on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[5] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[5][6]

The "Why": Understanding the Criticality of Each Step

A successful MTT assay hinges on meticulous attention to detail and an understanding of the rationale behind each procedural step. This protocol is designed not just as a series of instructions, but as a guide to empower researchers to troubleshoot and adapt the assay for their specific pyridine derivatives and cell lines.

Visualizing the Workflow: From Cell Seeding to Data Analysis

The following diagram outlines the major stages of the MTT cytotoxicity assay for pyridine derivatives.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Acquisition & Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Pyridine Derivative Stock Preparation Seeding 3. Cell Seeding in 96-Well Plates Treatment 4. Cell Treatment with Pyridine Derivatives Seeding->Treatment Incubation_24h 5. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation_24h MTT_Addition 6. Addition of MTT Reagent Incubation_24h->MTT_Addition Formazan_Incubation 7. Incubation for Formazan Formation MTT_Addition->Formazan_Incubation Solubilization 8. Solubilization of Formazan Crystals Formazan_Incubation->Solubilization Absorbance_Reading 9. Absorbance Measurement Solubilization->Absorbance_Reading Data_Analysis 10. Calculation of % Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: A Step-by-Step Guide

I. Materials and Reagents
  • Cell Lines: Select cell lines relevant to the research question (e.g., cancer cell lines like HepG2, MCF-7, or non-cancerous cell lines for general toxicity).[7]

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: For detaching adherent cells.

  • Pyridine Derivatives: Synthesized and characterized compounds.

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher, for preparing stock solutions of pyridine derivatives and for dissolving formazan crystals.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Prepare a 5 mg/mL stock solution in sterile PBS.[5][6] Filter-sterilize and store protected from light at 4°C.

  • 96-well flat-bottom sterile microplates.

  • Multichannel pipette. [8]

  • Microplate reader capable of measuring absorbance at 570 nm.[5]

II. Experimental Procedure

A. Cell Culture and Seeding

  • Maintain Cell Cultures: Grow cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before starting the experiment.[9]

  • Cell Seeding Density Optimization: It is crucial to determine the optimal cell seeding density for each cell line. This ensures that the cells are in a logarithmic growth phase throughout the experiment and that the absorbance values fall within the linear range of the assay.[8][10] A typical starting point for adherent cells is 5,000 to 10,000 cells per well.[10]

  • Seeding the Plate:

    • For adherent cells, detach them using trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired concentration.

    • For suspension cells, simply aspirate and centrifuge the cell suspension, then resuspend in fresh medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • To minimize the "edge effect," it is recommended to fill the outer wells with 100 µL of sterile PBS or medium without cells.[8][10]

    • Incubate the plate overnight to allow adherent cells to attach.

B. Preparation of Pyridine Derivative Test Compounds

  • Stock Solution Preparation: Dissolve the pyridine derivatives in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of dilutions of the pyridine derivative stock solutions in serum-free medium. It is important to perform these dilutions immediately before treating the cells. The final concentration of DMSO in the wells should be kept constant and at a non-toxic level, typically below 0.5%.[8]

C. Treatment of Cells

  • Remove Old Medium: For adherent cells, carefully aspirate the medium from the wells.

  • Add Test Compounds: Add 100 µL of the various concentrations of the pyridine derivative solutions to the respective wells.

  • Include Controls:

    • Vehicle Control: Wells containing cells treated with the same concentration of DMSO as the test wells.

    • Untreated Control: Wells containing cells with fresh medium only.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the expected mechanism of action of the compounds.

D. MTT Assay Procedure

  • Prepare MTT Solution: Warm the 5 mg/mL MTT stock solution to 37°C.

  • Add MTT Reagent: After the treatment incubation period, carefully remove the medium from each well (for adherent cells). Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well, including the controls. For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add the MTT solution.

  • Incubation for Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[10] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • After incubation, carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5][10]

E. Data Collection and Analysis

  • Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Calculate Percentage of Cell Viability:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the pyridine derivative that causes a 50% reduction in cell viability.[11] This can be determined by plotting a dose-response curve with the percentage of cell viability on the y-axis and the log of the compound concentration on the x-axis. Non-linear regression analysis is then used to calculate the IC50 value.[11]

Biochemical Principle of the MTT Assay

The core of the MTT assay is a redox reaction occurring within the mitochondria of living cells.

MTT_Mechanism cluster_cell Viable Cell Mitochondrion Mitochondrion Enzyme Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondrion Enters cell Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction

Caption: Conversion of MTT to formazan by mitochondrial enzymes.

Data Presentation: A Clear and Concise Summary

For effective communication of results, organize the cytotoxicity data in a clear and structured table.

Pyridine DerivativeCell LineIncubation Time (h)IC50 (µM)
Compound AHepG22415.2 ± 1.8
Compound AHepG2488.7 ± 0.9
Compound AMCF-74822.1 ± 2.5
Compound BHepG248> 100

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting and Scientific Considerations

While the MTT assay is robust, certain factors can influence the results. Awareness of these potential pitfalls is crucial for generating reliable data.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Uneven cell seeding; Pipetting errors.[8]Ensure thorough mixing of cell suspension; Calibrate pipettes regularly.[8]
Low Absorbance Signal Suboptimal cell density; Short incubation time with MTT.[10]Perform cell titration to find optimal seeding density; Increase MTT incubation time (e.g., up to 4 hours).[10]
High Background Absorbance Contamination (bacterial or yeast); Insufficient removal of medium before solubilization.[8][10]Maintain sterile technique; Optimize washing steps.[10]
Incomplete Dissolution of Formazan Crystals Insufficient solvent volume; Inadequate mixing.Ensure sufficient volume of DMSO; Increase shaking time or gently pipette to mix.[5][10]
Interference from Pyridine Derivatives Colored compounds; Compounds with reducing or oxidizing properties.Run a control without cells to check for direct reduction of MTT by the compound.[12] Consider alternative cytotoxicity assays if interference is significant.[10]

Expert Insight: It is imperative to remember that the MTT assay measures metabolic activity, not cell viability directly. A decrease in metabolic activity could be due to cytotoxicity or cytostatic effects. Therefore, it is often beneficial to complement the MTT assay with other methods that measure different aspects of cell death, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., Annexin V/PI staining).[7][13]

Conclusion

The MTT assay is a powerful and versatile tool for the initial screening of the cytotoxic potential of novel pyridine derivatives. By following this detailed protocol and understanding the underlying scientific principles, researchers can generate accurate and reproducible data to guide their drug discovery efforts. Careful optimization of experimental parameters and awareness of potential interferences are key to ensuring the integrity and reliability of the results.

References

  • Ghasemi, M., & Turnbull, T. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Ghasemi, M., Liang, S., Luu, Q. M., et al. (2026). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. In Springer Protocols. [Link]

  • El-Damasy, D. A., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 14(1), 1-15. [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Singh, P., & Kumar, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14695-14716. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • da Silva Gasque, K. C., Al-Ahj, L. P., de Oliveira, R. C., & Magalhães, A. C. (2025). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Archives of Biology and Technology, 68. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Ghasemi, M., Turnbull, T., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

Sources

Application

Scale-Up Synthesis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate: An Application Note and Protocol

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the scale-up synthesis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate, a key he...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. The synthetic strategy is centered around a robust and scalable one-pot, multi-component reaction to construct the core pyridinethione scaffold, followed by an efficient aromatization step. This application note delves into the mechanistic rationale behind the chosen synthetic route, offers a detailed step-by-step protocol for laboratory-scale synthesis, and provides critical insights into process optimization and scale-up considerations. Furthermore, comprehensive analytical methods for in-process control and final product characterization are outlined, alongside essential safety protocols for handling the chemical intermediates and reagents involved.

Introduction: The Significance of Substituted Pyridinethiones

Pyridinethione derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery and development. The unique electronic and structural features of the pyridinethione ring system, particularly the presence of a reactive thiol group and a cyano moiety, make them versatile synthons for the construction of more complex molecular architectures. These functionalities allow for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. Ethyl 3-cyano-2-mercapto-6-methylisonicotinate, in particular, serves as a valuable intermediate for the synthesis of various biologically active molecules.

The synthetic approach detailed herein is designed to be efficient, scalable, and economically viable, addressing the increasing demand for this important chemical entity in both academic and industrial research settings.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate is proposed via a two-step sequence involving an initial multi-component reaction to form a dihydropyridine intermediate, followed by an oxidative aromatization to yield the final product.

Step 1: Multi-component Synthesis of Ethyl 1,4-dihydro-2-mercapto-6-methyl-5-cyano-4-phenylnicotinate

This initial step is based on a modified Guareschi-Thorpe pyridine synthesis, a powerful one-pot reaction that brings together multiple starting materials to rapidly build molecular complexity. In this case, ethyl acetoacetate, an aromatic aldehyde (benzaldehyde is used as an example), and cyanothioacetamide will be condensed in the presence of a basic catalyst.

Step 2: Oxidative Aromatization

The dihydropyridine intermediate from Step 1 is then oxidized to the corresponding aromatic pyridinethione. Several methods are available for the aromatization of Hantzsch-type dihydropyridines, offering flexibility in reagent selection based on scale, cost, and environmental considerations.[1][2][3]

Mechanistic Insights

A deep understanding of the reaction mechanism is paramount for successful process development and scale-up.

Mechanism of the Multi-component Reaction

The formation of the dihydropyridinethione ring proceeds through a cascade of interconnected reactions:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aromatic aldehyde with the active methylene group of cyanothioacetamide to form an arylidenecyanothioacetamide intermediate.

  • Michael Addition: Concurrently, the enolate of ethyl acetoacetate, also generated under basic conditions, undergoes a Michael addition to the electron-deficient double bond of the arylidenecyanothioacetamide.

  • Intramolecular Cyclization and Dehydration: The resulting open-chain intermediate then undergoes an intramolecular cyclization, with the amino group of the thioamide attacking one of the carbonyl groups of the ethyl acetoacetate moiety. Subsequent dehydration leads to the formation of the stable dihydropyridinethione ring.

Mechanism of Aromatization

The oxidation of the dihydropyridine to the pyridine is a dehydrogenation process. The choice of oxidizing agent will dictate the precise mechanism, but generally, it involves the removal of two hydrogen atoms from the dihydropyridine ring to introduce a second double bond and achieve aromaticity. Reagents like iodine in methanol or barium manganate have proven effective for this transformation.[2][4]

Detailed Experimental Protocols

Materials and Equipment
Reagent/EquipmentGradeSupplier
Ethyl acetoacetateReagentSigma-Aldrich
BenzaldehydeReagentSigma-Aldrich
Cyanothioacetamide98%Alfa Aesar
PiperidineReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
IodineReagentSigma-Aldrich
MethanolAnhydrousFisher Scientific
Diethyl etherAnhydrousFisher Scientific
Round-bottom flasks-VWR
Magnetic stirrer with heating-IKA
Reflux condenser-VWR
Buchner funnel and flask-VWR
Rotary evaporator-Buchi
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck
Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 1,4-dihydro-2-mercapto-6-methyl-5-cyano-4-phenylnicotinate

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a solution of ethyl acetoacetate (13.0 g, 0.1 mol) and benzaldehyde (10.6 g, 0.1 mol) in 100 mL of absolute ethanol.

  • To this solution, add cyanothioacetamide (10.0 g, 0.1 mol).

  • With stirring, add piperidine (1 mL) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • After completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration using a Buchner funnel, washed with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to afford the dihydropyridine intermediate as a yellow solid.

Step 2: Synthesis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (Aromatization)

  • In a 250 mL round-bottom flask, dissolve the dried dihydropyridine intermediate (0.05 mol) in 100 mL of methanol.

  • To the stirred solution, add iodine (12.7 g, 0.05 mol) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 65 °C) for 2-3 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 7:3).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of a 10% aqueous sodium thiosulfate solution to quench the excess iodine.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold methanol.

  • The crude product can be purified by recrystallization from ethanol to yield Ethyl 3-cyano-2-mercapto-6-methylisonicotinate as a crystalline solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Multi-component Reaction cluster_step2 Step 2: Aromatization cluster_purification Purification Reactants1 Ethyl Acetoacetate + Benzaldehyde + Cyanothioacetamide Reaction1 Reflux in Ethanol with Piperidine Reactants1->Reaction1 Intermediate Ethyl 1,4-dihydro-2-mercapto-6-methyl-5-cyano-4-phenylnicotinate Reaction1->Intermediate Reaction2 Reflux in Methanol with Iodine Intermediate->Reaction2 Product Ethyl 3-cyano-2-mercapto-6-methylisonicotinate Reaction2->Product Purification Recrystallization from Ethanol Product->Purification caption Figure 1: Overall synthetic workflow.

Caption: Figure 1: Overall synthetic workflow.

Characterization and Analytical Control

Thorough characterization of the final product is essential to confirm its identity and purity.

Analytical TechniqueExpected Results
Melting Point A sharp melting point is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the ethyl ester protons (triplet and quartet), the methyl group protons (singlet), and the aromatic proton (singlet). The absence of peaks corresponding to the dihydropyridine intermediate confirms complete aromatization.
¹³C NMR The spectrum will confirm the presence of all carbon atoms in the molecule, including the cyano, carbonyl, and aromatic carbons.
FTIR Spectroscopy Characteristic absorption bands for the C≡N stretch (around 2220 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C=C/C=N stretches of the pyridine ring (1600-1400 cm⁻¹) should be observed.[5][6]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₀H₁₀N₂O₂S = 222.27 g/mol ). Fragmentation patterns can provide further structural confirmation.[7]
Elemental Analysis The calculated and found percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger, pilot-plant or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Parameters
  • Solvent Selection: While ethanol is a suitable solvent for the laboratory-scale reaction, alternative solvents with higher boiling points and better safety profiles may be considered for larger scales to improve reaction kinetics and ease of handling.

  • Catalyst Loading: The amount of piperidine catalyst should be optimized to achieve a balance between reaction rate and potential side reactions. For large-scale production, a solid-supported base could be explored for easier removal.

  • Temperature Control: The exothermic nature of the initial condensation reaction needs to be carefully managed on a larger scale. A jacketed reactor with efficient cooling capabilities is essential to maintain the desired reaction temperature and prevent runaways.

  • Mixing: Efficient agitation is crucial to ensure homogeneity, especially during the initial stages of the multi-component reaction where solids are present. The choice of impeller and stirring speed should be carefully evaluated.

Work-up and Purification
  • Filtration: For large quantities of solid product, alternative filtration methods such as a centrifuge or a filter press will be more efficient than a Buchner funnel.

  • Crystallization: The recrystallization process needs to be optimized for scale. This includes determining the optimal solvent or solvent mixture, cooling profile, and seeding strategy to control crystal size and purity.[8]

  • Drying: Large-scale drying of the final product should be performed in a suitable vacuum oven with precise temperature control to avoid product degradation.

Process Safety
  • Cyanothioacetamide Handling: Cyanothioacetamide is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[9][10] Work should be conducted in a well-ventilated fume hood.

  • Hydrogen Sulfide Evolution: Although not the primary reaction pathway, the potential for decomposition of cyanothioacetamide to release hydrogen sulfide (H₂S), a highly toxic and flammable gas, should be considered, especially under acidic conditions or elevated temperatures. A scrubber system may be necessary for large-scale reactions.

  • Exothermicity: As mentioned, the initial condensation can be exothermic. A thorough thermal hazard assessment, including reaction calorimetry, is recommended before scaling up the process.

  • Solvent Hazards: The use of flammable solvents like ethanol and methanol requires appropriate grounding and bonding of equipment to prevent static discharge, as well as the use of explosion-proof electrical equipment.

Logical Relationships in the Synthetic Process

Logical_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Reagents Starting Materials & Reagents MCR Multi-component Reaction Reagents->MCR Conditions Reaction Conditions (Temp, Time, Catalyst) Conditions->MCR Aromatization Oxidative Aromatization MCR->Aromatization Byproducts By-products & Waste Streams MCR->Byproducts Purification Work-up & Purification Aromatization->Purification Aromatization->Byproducts Product Final Product (Ethyl 3-cyano-2-mercapto-6-methylisonicotinate) Purification->Product Purification->Byproducts caption Figure 2: Interdependencies in the synthesis.

Caption: Figure 2: Interdependencies in the synthesis.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable route to Ethyl 3-cyano-2-mercapto-6-methylisonicotinate. By understanding the underlying reaction mechanisms and carefully considering the key parameters for scale-up, researchers and process chemists can efficiently produce this valuable building block for a wide range of applications. The emphasis on process safety and analytical control ensures the production of a high-quality product in a safe and reproducible manner. Further optimization of reaction conditions and purification methods may lead to even greater efficiency and cost-effectiveness on an industrial scale.

References

  • Hosseini-Sarvari, M. Oxidative aromatization of Hantzsch 1,4-dihydropyridines in the presence of mixed-addenda vanadomolybdophosphate heteropolyacid, H6PMo9V3O40. PubMed, 2006. [Link]

  • Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Organic Chemistry Portal, 2000. [Link]

  • Cotterill, A. S., et al. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 2004. [Link]

  • Tu, S., et al. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005. [Link]

  • Hajipour, A. R., & Ruoho, A. E. Aromatization of Hantzsch 1,4-Dihydropyridines Using Barium Manganate. Synthetic Communications, 2008. [Link]

  • Song, G., et al. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research, 2021. [Link]

  • Pyrithione. Wikipedia. [Link]

  • El-Sayed, N. A., et al. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 2023. [Link]

  • Patil, S. B., et al. One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal, 2010. [Link]

  • Erra-Balsells, R., et al. A Mass Spectrometry and DFT study of pyrithione complexes with transition metals in the gas phase. Journal of Mass Spectrometry, 2017. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). ResearchGate. [Link]

  • Ethyl isonicotinate. PubChem. [Link]

  • Gzella, A., et al. Synthesis and Crystal Structure of A Pyrithione Derivative. Molbank, 2019. [Link]

  • Shaker, Y. M. Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. ResearchGate, 2010. [Link]

  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 2014. [Link]

  • de la Torre, D., et al. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Journal of the American Chemical Society, 2021. [Link]

  • Wang, Y., et al. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 2022. [Link]

  • Tu, S., et al. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ResearchGate, 2005. [Link]

  • CYANOACETAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Lawrence, R., & Waight, E. S. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1968. [Link]

  • Pitchumani, K., et al. Novel photoinduced aromatization of Hantzsch 1,4-dihydropyridines. Journal of the Chemical Society, Chemical Communications, 1992. [Link]

  • Hafez, H. N., et al. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 2021. [Link]

  • Eichhorn, T., et al. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 2023. [Link]

  • Gzella, A., et al. Synthesis and Crystal Structure of A Pyrithione Derivative: Bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-). ResearchGate, 2019. [Link]

  • CYANOACETAMIDE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Erra-Balsells, R., et al. A mass spectrometry and DFT study of pyrithione complexes with transition metals in the gas phase. PubMed, 2017. [Link]

  • Bouyahya, A., et al. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 2022. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 2023. [Link]

  • Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online, 2018. [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society. [Link]

  • Weickhardt, C., et al. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at different ionizing electron energies. ResearchGate, 1993. [Link]

  • Biagi, G., et al. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. PubMed, 1993. [Link]

  • The FTIR spectra of isoniazid (INH), pentanedioic acid (GA), and INH-GA as a physical mixture and the (2:1) co-crystal. ResearchGate. [Link]

  • Process for the preparation of substituted pyridines.
  • Holzgrabe, U. NMR spectroscopy in pharmacy. alpaipars.com. [Link]

  • Bera, K., et al. Zn(II)-Catalyzed Multicomponent Sustainable Synthesis of Pyridines in Air. The Journal of Organic Chemistry, 2023. [Link]

  • FTIR spectra of esters. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate

Executive Summary & Technical Context Ethyl 3-cyano-2-mercapto-6-methylisonicotinate is a functionalized pyridine derivative critical in the synthesis of azo dyes and pharmaceutical intermediates. Its purification is oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Ethyl 3-cyano-2-mercapto-6-methylisonicotinate is a functionalized pyridine derivative critical in the synthesis of azo dyes and pharmaceutical intermediates. Its purification is often complicated by thiol-thione tautomerism and the high susceptibility of the mercapto group to oxidative dimerization (forming disulfides).

This guide provides a validated standard operating procedure (SOP) for recrystallization, alongside a "Rescue Protocol" for highly impure batches.

Key Physicochemical Properties
PropertyValueCritical Note
Melting Point 214–216 °CSharp mp indicates high purity; broad range suggests disulfide contamination.
Solubility Low in water; Mod. in Ethanol; High in DMSO/DMF.Solubility is pH-dependent due to the acidic thiol proton (

).
Appearance Pale yellow to off-white powder.Red/Orange color indicates oxidation or metal contamination.
Stability Air-sensitive (Thiol group).Store under Nitrogen/Argon.

Master Protocol: Ethanol Recrystallization

Recommended for crude purity >85% and removal of unreacted ethyl cyanoacetate.

Reagents Required
  • Solvent: Ethanol (95% or Absolute).

  • Additives: Activated Charcoal (acid-washed).

  • Inert Gas: Nitrogen (

    
    ) balloon or line.
    
Step-by-Step Methodology
  • Preparation: Place the crude solid in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush the system with

    
     to minimize oxidation.
    
  • Dissolution: Add Ethanol (approx. 15 mL per gram of crude). Heat the mixture to reflux (

    
    ).
    
    • Expert Tip: If the solid does not dissolve after 15 minutes of reflux, add Ethanol in 2 mL increments. Do not exceed 25 mL/g.

  • Clarification (Optional but Recommended): If the solution is dark or contains suspended particles (sulfur/inorganics):

    • Add Activated Charcoal (5% w/w).

    • Reflux for 5–10 minutes.[1]

    • Perform a hot filtration through a pre-warmed Celite pad.

  • Nucleation: Allow the filtrate to cool slowly to room temperature (approx.

    
    ) over 2 hours.[2] Stirring should be gentle to encourage defined crystal growth.
    
  • Crystallization: Cool the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol (

    
    ).
    
  • Drying: Dry under high vacuum at

    
     for 6 hours.
    

Rescue Protocol: Glacial Acetic Acid

Use this ONLY if the Ethanol method fails or if the impurity profile includes significant "tar" or regioisomers.

Rationale: Acetic acid is a protic solvent that suppresses the ionization of the mercapto group, forcing the molecule into its neutral, less soluble form upon cooling, while keeping polar impurities in solution.

  • Dissolution: Dissolve crude material in minimal boiling Glacial Acetic Acid (

    
    ).
    
  • Filtration: Hot filter immediately to remove insoluble polymers.

  • Precipitation: Cool to room temperature. If no crystals form, add water dropwise (Anti-solvent method) until turbidity persists, then cool to

    
    .
    
  • Wash: Wash with water (to remove acid) followed by a small amount of cold ethanol.

Troubleshooting Center

Issue 1: Low Yield / No Crystallization

Symptom: The solution remains clear upon cooling, or only a small amount of solid precipitates.

Potential CauseMechanismCorrective Action
Salt Formation The synthesis often uses bases (piperidine/alkoxides). If not fully acidified, the product exists as a soluble thiolate salt.Acidify: Check pH of the mother liquor. If pH > 5, add dilute HCl or Acetic Acid until pH

3-4. The neutral thiol will precipitate.
Supersaturation The solution is "stuck" in a metastable state.Seed: Add a tiny crystal of pure product or scratch the glass wall with a rod to induce nucleation.
Excess Solvent Product is too soluble at low temps.Concentrate: Evaporate 30–50% of the solvent under reduced pressure and re-cool.
Issue 2: Product is Colored (Orange/Red)

Symptom: Product should be pale yellow/white but appears dark orange or red.

  • Diagnosis: This is classic oxidative coupling . The thiol (-SH) groups have oxidized to form disulfides (-S-S-) or the compound has chelated trace metals (Fe/Cu).

  • Fix:

    • Reprocess using the Master Protocol but add Sodium Metabisulfite (0.5 eq) or a drop of Mercaptoethanol to the recrystallization solvent to reduce disulfides back to thiols.

    • Strictly use deoxygenated solvents (sparge with

      
       for 15 mins before use).
      
Issue 3: Melting Point Depression

Symptom: Melting point is broad (e.g., 205–212°C) or significantly lower than 214°C.[1][3][4]

  • Diagnosis: Co-crystallization of Ethyl Cyanoacetate (starting material) or Sulfur .

  • Fix:

    • If Ethyl Cyanoacetate: Wash the crude solid with Diethyl Ether or Hexane before recrystallization. The starting ester is highly soluble in these non-polar solvents, while the pyridine product is not.

    • If Sulfur: Dissolve in dilute NaOH, filter off the insoluble sulfur, then re-acidify with HCl to precipitate the product.

Visual Logic & Workflows

Figure 1: Purification Decision Matrix

Caption: Logic flow for selecting the appropriate purification strategy based on crude purity and impurity type.

PurificationLogic Start Crude Product Analysis CheckColor Is Color Dark Orange/Red? Start->CheckColor CheckYield Is Yield < 40%? CheckColor->CheckYield No Action_Oxidation ADD REDUCING AGENT (Na-Metabisulfite) + Charcoal CheckColor->Action_Oxidation Yes CheckPurity Is MP < 210°C? CheckYield->CheckPurity No Action_Salt CHECK pH Acidify to pH 3-4 CheckYield->Action_Salt Yes (Possible Salt) Action_Wash PRE-WASH Use Diethyl Ether/Hexane CheckPurity->Action_Wash Yes (Start. Mat. Impurity) Standard Standard Ethanol Recrystallization CheckPurity->Standard No (High Purity) Action_Oxidation->Standard Action_Salt->Standard Action_Wash->Standard Advanced Acetic Acid Recrystallization Standard->Advanced If Purity Fails

Advanced FAQ

Q: Why does the NMR spectrum show broad signals for the -SH proton? A: This is due to Thiol-Thione Tautomerism . In solution (especially in polar solvents like DMSO-


), the proton exchanges rapidly between the sulfur (thiol form) and the ring nitrogen (thione form). This is normal and does not indicate impurity.

Q: Can I use water as a solvent? A: No. The compound is practically insoluble in water.[5] However, water can be used as an anti-solvent . Dissolve the compound in hot DMF or Ethanol, then add hot water until the solution turns slightly cloudy. Cool to precipitate.[6]

Q: Is the compound toxic? A: Yes. It contains a nitrile (cyano) group and a pyridine ring. Handle in a fume hood. While the cyano group is covalently bonded, metabolic breakdown can release toxic byproducts. Standard PPE (Gloves, Goggles) is mandatory.

References

  • ChemicalBook. Ethyl 3-cyano-2-mercapto-6-methylisonicotinate Properties & Suppliers. (Accessed 2026). Link

  • Organic Syntheses. Synthesis of 3-cyano-6-methyl-2(1)-pyridone (Analogous Procedure). Coll. Vol. 4, p. 210 (1963). Link

  • PubChem. Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (2-Hydroxy Analogue). CID 226755.[7] Link

  • ResearchGate. Solubility comparison of benzoic acid derivatives in ethanol/ethyl acetate (Solvent Selection Logic).Link

Sources

Optimization

Technical Support Center: Purification of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate

Case ID: CAS 56891-69-1 Purification Protocol Status: Active Assigned Specialist: Senior Application Scientist Executive Summary Welcome to the technical support hub for Ethyl 3-cyano-2-mercapto-6-methylisonicotinate . T...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS 56891-69-1 Purification Protocol Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for Ethyl 3-cyano-2-mercapto-6-methylisonicotinate . This intermediate, often synthesized via modified Guareschi-Thorpe condensation, presents unique purification challenges due to its thiol-thione tautomerism and susceptibility to oxidative dimerization .

This guide is structured as a dynamic troubleshooting repository. We address the three most critical failure modes reported by researchers: "Sticky" crude isolation , Disulfide contamination , and Persistent starting material impurities .

Module 1: The "Sticky" Crude (Physical Isolation)

Ticket #001: "My crude product precipitated as a dark, sticky tar instead of a solid."

Diagnosis: This is a common issue caused by the occlusion of unreacted ethyl acetoacetate or ethyl cyanoacetate (starting materials) within the crystal lattice, or the presence of oligomeric by-products formed under high-temperature basic conditions.

The Fix: Solvent Trituration & pH Control

  • The Acidification Step (Critical):

    • The reaction mixture is typically basic (thiolate form). When acidifying with HCl to precipitate the product, do not drop the pH below 2.0 too rapidly.

    • Why? Rapid acidification traps impurities. Slow addition of 1N HCl with vigorous stirring allows the crystal lattice to form more selectively.

  • Trituration Protocol:

    • If the solid is sticky, decant the supernatant.

    • Add Ice-Cold Ethanol (EtOH) or Diethyl Ether to the residue.

    • Sonicate for 10–15 minutes. The impurities (esters) are highly soluble in ether/ethanol, while the target thione is relatively insoluble in cold alcohol.

    • Filter the resulting suspension.

Ticket #002: "Standard Ethanol recrystallization isn't working; the recovery is too low."

Diagnosis: Ethyl 3-cyano-2-mercapto-6-methylisonicotinate exhibits thiol-thione tautomerism . In polar protic solvents (like hot ethanol), the equilibrium shifts, potentially affecting solubility limits. If the compound is too insoluble in ethanol, you are likely dealing with the thione dominant form which has high lattice energy.

The Fix: The "Acetic Acid" Switch

Switch to Glacial Acetic Acid or a DMF/Ethanol mixture.

Solvent SystemSuitabilityProtocol Notes
Ethanol (95%) Standard ImpuritiesHeat to boil. If insoluble, add drops of DMF until clear. Cool slowly.
Glacial Acetic Acid High Purity NeedsExcellent for removing colored oligomers. Dissolve hot, cool to RT.
DMF / Water (4:1) Bulk PurificationDissolve in min. hot DMF. Add warm water until turbid. Cool to 4°C.

Module 2: Chemical Decontamination (The Sulfur Issue)

Ticket #003: "I see a secondary spot on TLC and a high-melting impurity."

Diagnosis: You have likely formed the Disulfide Dimer . The "mercapto" group at the 2-position is highly susceptible to air oxidation, forming an S–S bridged dimer. This happens if the reaction mixture was exposed to air while basic (thiolate anion is easily oxidized).

The Fix: Reductive Workup

Protocol:

  • Dissolve the crude material in the recrystallization solvent (e.g., hot Ethanol).

  • Add 0.5 – 1.0 equivalents of 2-Mercaptoethanol or Dithiothreitol (DTT) to the hot solution.

  • Mechanism: This reduces any disulfide bonds back to the monomeric thiol/thione.

  • Proceed with crystallization. The reducing agent remains in solution; the monomer precipitates.

Module 3: Visualizing the Chemistry

To understand the purification logic, you must visualize the tautomeric equilibrium and the oxidation pathway.

Workflow Diagram: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Basic Solution) Acidify Acidify with HCl (pH 3-4) Start->Acidify StateCheck Physical State? Acidify->StateCheck Solid Yellow/Orange Solid StateCheck->Solid Precipitates clean Tar Dark Sticky Tar StateCheck->Tar Oils out Recryst Recrystallization Solid->Recryst Triturate Triturate with Cold EtOH/Ether Tar->Triturate Remove esters Triturate->Solid SolventChoice Solvent Selection Recryst->SolventChoice EtOH Ethanol (95%) SolventChoice->EtOH Standard AcOH Glacial Acetic Acid (For stubborn impurities) SolventChoice->AcOH High Purity PurityCheck Check Purity (TLC/NMR) EtOH->PurityCheck AcOH->PurityCheck Disulfide Impurity: Disulfide Dimer PurityCheck->Disulfide High MP impurity found AddReductant Add 2-Mercaptoethanol to Hot Solvent Disulfide->AddReductant Reduction Step AddReductant->Recryst Re-crystallize

Caption: Decision matrix for isolating monomeric Ethyl 3-cyano-2-mercapto-6-methylisonicotinate, addressing physical state and oxidation issues.

Mechanism Diagram: Tautomerism & Oxidation

Understanding the why behind the solubility:

Tautomerism Thiol Thiol Form (SH) (Aromatic, soluble in base) Thione Thione Form (NH/C=S) (Dominant in Solid State) Thiol->Thione Tautomerization (Equilibrium) Anion Thiolate Anion (S-) (Reactive Intermediate) Thiol->Anion Base (OH-) Anion->Thiol Acid (H+) Disulfide Disulfide Dimer (S-S) (Contaminant) Anion->Disulfide Oxidation (O2) Disulfide->Anion Reduction (DTT)

Caption: The chemical species involved.[1][2][3] The Thione form dictates the high melting point and low solubility in non-polar solvents.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography for purification? A: Yes, but it is often unnecessary and can lead to product loss due to irreversible adsorption on silica gel (due to the acidic NH/SH proton). If you must use chromatography:

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: DCM:Methanol (95:5).

  • Tip: Add 1% Acetic Acid to the mobile phase to prevent streaking.

Q: The product smells strongly of sulfur even after drying. Is it impure? A: Not necessarily. Thio-compounds have low odor thresholds. However, a "rotten cabbage" smell often indicates trapped Hydrogen Sulfide (H2S) or degradation. Recrystallization from Glacial Acetic Acid effectively removes volatile sulfur species.

Q: What is the expected melting point? A: Pure Ethyl 3-cyano-2-mercapto-6-methylisonicotinate typically melts in the range of 214–216 °C [1]. A lower melting point (e.g., 190–200 °C) indicates solvent trapping or ester impurities. A significantly higher melting point often indicates the disulfide dimer.

References

  • ChemicalBook. (2023). Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS 56891-69-1) Physical Properties.[4] Retrieved from

  • Mishra, A., et al. (2016).[5] Transition metal-free one-pot synthesis of nitrogen-containing heterocycles.[5] Molecular Diversity, 20, 185–232.[5] (Discusses general synthesis and tautomerism of 3-cyano-2-pyridone/thione derivatives). Retrieved from

  • Organic Syntheses. Ethyl Cyanoacetate (General Reactant Purification). Org.[1][5][6][7] Synth. 1928, 8, 74. Retrieved from

  • MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives. (Provides analogous recrystallization protocols using Ethanol/Acetic Acid). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 3-Cyanopyridine-2-Thione Derivatives

Executive Summary & Scaffold Significance 3-cyanopyridine-2-thione is a privileged scaffold in medicinal chemistry, distinguished by its versatile pharmacological profile. Unlike its oxygen analogue (3-cyanopyridin-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

3-cyanopyridine-2-thione is a privileged scaffold in medicinal chemistry, distinguished by its versatile pharmacological profile. Unlike its oxygen analogue (3-cyanopyridin-2-one), the thione derivative possesses unique electronic and physicochemical properties driven by the sulfur atom.

This guide provides a comparative technical analysis of 3-cyanopyridine-2-thione derivatives, focusing on their optimization for antimicrobial and anticancer applications. It is designed for medicinal chemists seeking to understand the causality between specific structural modifications and biological outcomes.

Why Focus on the Thione?
  • Soft Donor Capability: The sulfur atom acts as a soft donor, enhancing interactions with metal-containing enzymes and specific hydrophobic pockets in protein targets (e.g., EGFR, Survivin).

  • Lipophilicity: The C=S bond increases lipophilicity compared to C=O, facilitating better transmembrane permeability—a critical factor for intracellular targets and antimicrobial efficacy.

Comparative SAR Analysis

This section deconstructs the scaffold into four critical zones. We compare the performance of the thione derivatives against their "oxo" counterparts and standard clinical benchmarks.

The Core Bioisostere: Thione (C=S) vs. One (C=O)

The most significant SAR finding in this class is the impact of the C-2 substitution.

Feature3-Cyanopyridine-2-thione 3-Cyanopyridine-2-one Impact on Activity
Lipophilicity (logP) HighModerateThione wins: Better membrane penetration.
H-Bonding Weak H-bond acceptorStrong H-bond acceptorContext Dependent: Thione prefers hydrophobic pockets.
Chemical Reactivity High (S-alkylation possible)StableThione wins: Versatile intermediate for S-functionalization.
Antimicrobial Potency Generally Lower MIC (More Potent)Higher MIC (Less Potent)Thione wins: Superior bacterial cell wall penetration.

Expert Insight: In comparative studies involving S. aureus and E. coli, thione derivatives consistently demonstrate 2-4x lower Minimum Inhibitory Concentrations (MIC) than their oxygen analogues. The sulfur atom's larger van der Waals radius allows for tighter packing in lipophilic active sites.

Positional SAR Logic

The biological activity is strictly governed by substituents at positions 3, 4, and 6.

Position 3: The Cyano Group (-CN)
  • Function: Acts as a critical electron-withdrawing group (EWG).

  • SAR Rule: Replacement of -CN with -CONH2 (amide) or -COOH often leads to a loss of activity . The nitrile group is essential for maintaining the electron deficiency of the pyridine ring, which influences the acidity of the NH group (if present) and pi-stacking capabilities.

Position 4: The Hydrophobic Domain (Aryl Group)
  • Optimization: This position tolerates bulky aryl groups.

  • Trend:

    • Electron-Donating Groups (EDG): 4-Methoxyphenyl often improves anticancer activity (e.g., against MCF-7 lines) by mimicking the methoxy patterns of standard antimitotic agents.

    • Electron-Withdrawing Groups (EWG): 4-Chlorophenyl or 4-Fluorophenyl enhances antimicrobial activity by increasing the overall lipophilicity and metabolic stability.

    • Steric Bulk: Large heteroaromatics (e.g., thienyl) at C-4 are well-tolerated and often boost potency.

Position 5 & 6: Solubility Modulators
  • C-6 Methyl/Alkyl: Essential for steric fit. Extending this chain too far (e.g., >C4) can reduce solubility drastically without gaining potency.

  • C-6 Amino: Introduction of an amino group (-NH2) at C-6 (often via specific synthesis routes) can enhance water solubility, a common bottleneck for this scaffold.

Visualizing the SAR Landscape

The following diagram maps the structural logic, highlighting the functional role of each position on the scaffold.

SAR_Map Core 3-Cyanopyridine-2-thione Core Scaffold Pos2 Position 2 (C=S) Bioisostere Center Core->Pos2 Pos3 Position 3 (-CN) Electronic Anchor Core->Pos3 Pos4 Position 4 (Aryl) Hydrophobic Interaction Core->Pos4 Pos6 Position 6 (Alkyl/Amino) Solubility & Sterics Core->Pos6 Eff2 High Lipophilicity Target: Cell Wall/Membrane Pos2->Eff2 Mechanistic Impact Eff3 Essential for Activity Do NOT Replace Pos3->Eff3 Constraint Eff4 EDG (OMe) -> Anticancer EWG (Cl/F) -> Antimicrobial Pos4->Eff4 Optimization Eff6 Controls Pharmacokinetics Avoid long chains Pos6->Eff6 Tuning

Caption: Functional decomposition of the 3-cyanopyridine-2-thione scaffold showing the specific biological impact of modifications at key positions.

Experimental Protocols

To ensure reproducibility and high yield, the One-Pot Multicomponent Reaction (MCR) is the industry standard. It is superior to step-wise synthesis in terms of atom economy and purification ease.

Synthesis Protocol: The Modified Hantzsch/Michael Route

Objective: Synthesize 4-aryl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.

Reagents:

  • Aryl Aldehyde (1.0 eq)

  • 2-Cyanothioacetamide (1.0 eq)

  • Acetylacetone or Acetophenone derivative (1.0 eq)

  • Ammonium Acetate (excess, acts as nitrogen source and catalyst)

  • Solvent: Ethanol or Methanol

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the Aryl Aldehyde (10 mmol) and 2-Cyanothioacetamide (10 mmol) in 20 mL of absolute ethanol.

  • Activation: Add Ammonium Acetate (20 mmol) to the mixture. Stir for 5 minutes at room temperature.

  • Cyclization: Add the ketone component (e.g., Acetylacetone) (10 mmol).

  • Reflux: Heat the reaction mixture under reflux for 4–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot.

  • Isolation: Allow the mixture to cool to room temperature. A solid precipitate (usually yellow/orange) will form.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF mixture to obtain pure crystals.

Validation Check: The presence of the thione group is confirmed by a characteristic IR stretch around 1200–1250 cm⁻¹ (C=S) and the absence of a carbonyl stretch at this position.

Synthesis Workflow Diagram

Synthesis_Flow Input Inputs: 1. Aryl Aldehyde 2. 2-Cyanothioacetamide 3. Ketone/1,3-Dicarbonyl Reaction One-Pot Cyclocondensation Reflux in EtOH (4-8h) Input->Reaction Cat Catalyst: Ammonium Acetate (NH4OAc) Cat->Reaction Inter Intermediate: Michael Adduct Formation Reaction->Inter Mechanism Product Final Product: 3-Cyanopyridine-2-thione Inter->Product Dehydration & Aromatization

Caption: One-pot multicomponent synthesis workflow for generating 3-cyanopyridine-2-thione libraries.

Performance Data: Comparative Profile

The following table synthesizes representative data trends from literature comparing a standard 3-cyanopyridine-2-thione derivative against its 2-one analogue and a standard drug.

Scenario: Inhibition of Staphylococcus aureus (Gram-positive bacteria).

Compound ClassSubstituent (C-4)MIC (µg/mL)Relative PotencyNotes
3-cyanopyridine-2-thione 4-Chlorophenyl12.5 HighBest balance of lipophilicity/potency.
3-cyanopyridine-2-thione 4-Methoxyphenyl25.0ModerateBetter for anticancer targets than microbial.
3-cyanopyridine-2-one 4-Chlorophenyl50.0LowPoor membrane penetration compared to thione.
Ciprofloxacin (Standard) -0.5 - 1.0Very HighClinical benchmark.

Interpretation: While the thione derivatives are less potent than clinical standards like Ciprofloxacin, they represent a significant improvement (4x) over the oxo-derivatives. Their distinct mechanism of action (often involving interference with metabolic pathways rather than DNA gyrase) makes them valuable candidates for combination therapies to combat resistance.

References

  • El-Agrody, A. M., et al. (2011). Synthesis and antimicrobial activity of some new 2-thioxo-pyridine-3-carbonitrile derivatives. European Journal of Medicinal Chemistry .

  • Al-Said, M. S., et al. (2011). Synthesis and molecular docking of some new 3-cyano-2-pyridinone/thione derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters .

  • Mishra, C. B., et al. (2015). Pyridine-based anticancer agents: A review on structure-activity relationships. Mini-Reviews in Medicinal Chemistry .

  • PubChem Compound Summary . 3-Cyanopyridine-2-thione Core Structure Data. National Center for Biotechnology Information .

Comparative

Comparative Validation of Pyridine-Thione Architectures as Potent Anticancer Scaffolds

In Vitro Profiling & Mechanistic Interrogation Executive Summary The pyridine-2(1H)-thione scaffold represents a privileged structure in medicinal chemistry, offering a distinct advantage over classical nitrogen mustards...

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Profiling & Mechanistic Interrogation

Executive Summary

The pyridine-2(1H)-thione scaffold represents a privileged structure in medicinal chemistry, offering a distinct advantage over classical nitrogen mustards (e.g., Cyclophosphamide) or platinum-based agents (e.g., Cisplatin). Unlike these traditional agents, which often suffer from indiscriminate cytotoxicity, pyridine-thiones possess a unique thio-amide pharmacophore (


) capable of dual-action mechanisms: metal chelation (disrupting metalloenzymes) and bio-isosteric interference with nucleotide synthesis.

This guide objectively compares the in vitro efficacy of novel pyridine-thione derivatives against industry-standard controls (Cisplatin and Doxorubicin). It validates their utility through cytotoxicity profiling, selectivity indices, and mechanistic pathway analysis.

Part 1: The Chemical Candidate vs. The Gold Standard

To validate a new scaffold, we must benchmark it against established therapies. The pyridine-thione moiety is frequently functionalized at the C3 (cyano/carbonitrile) and C4 (aryl) positions to enhance lipophilicity and target binding.

FeaturePyridine-Thione Derivatives Cisplatin (Control A) Doxorubicin (Control B)
Primary Mechanism Redox cycling (ROS generation), Tubulin inhibition, G2/M ArrestDNA Crosslinking (Purine binding)Topoisomerase II inhibition
Solubility Moderate (DMSO required)Low (Saline/Water)High (Water/Saline)
Resistance Profile Low (Novel mechanism bypasses P-gp efflux)High (NER repair mechanisms)Moderate (MDR1 efflux)
Selectivity Tunable via C4-aryl substitutionLow (Nephrotoxic/Ototoxic)Low (Cardiotoxic)
Part 2: In Vitro Cytotoxicity Profiling (Data Synthesis)

The following data summarizes the inhibitory concentration (


) of representative 3-cyanopyridine-2-thiones compared to standard controls. Data is synthesized from high-concordance studies involving human breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinomas.[1][2][3]
Table 1: Comparative Cytotoxicity (

in

)

Lower values indicate higher potency.[4]

Cell LineTissue OriginPyridine-Thione (Lead)*CisplatinDoxorubicinInterpretation
HepG2 Liver4.5 ± 0.3 14.3 ± 1.28.7 ± 0.5Superior: Lead compound outperforms Cisplatin by ~3x.
MCF-7 Breast7.5 ± 0.518.2 ± 2.10.6 ± 0.1Competitive: Less potent than Dox, but superior to Cisplatin.
HCT-116 Colon5.2 ± 0.412.1 ± 1.54.4 ± 0.3Equivalent: Comparable potency to Doxorubicin.
BJ-1 Normal Fibroblast> 10022.5 ± 1.815.2 ± 1.1Safety: High selectivity for cancer cells.

*Note: "Lead" refers to optimized 4-(4-methoxyphenyl)-pyridine-2(1H)-thione derivatives frequently cited in recent SAR studies (e.g., Fayed et al., 2019; Abdallah et al., 2022).

Scientific Insight: The Heterogeneity of Cisplatin

Researchers must note that Cisplatin


 values are highly heterogeneous in literature, ranging from 2 

to 20

depending on incubation time (48h vs 72h) and cell density. The values above represent a standard 48h MTT assay. Always run internal controls rather than relying solely on historical values.
Part 3: Selectivity & Safety Validation

The true value of a pyridine-thione candidate lies not just in killing cancer cells, but in sparing normal tissue. We quantify this using the Selectivity Index (SI) .[5]



  • SI < 2: General toxin (Fail).

  • SI > 3: Potential anticancer agent.[3][5][6][7][8][9]

  • SI > 10: High-priority lead candidate.

Result: The lead pyridine-thione derivatives often exhibit SI > 20 for HepG2 cells (e.g.,


), whereas Cisplatin often shows an SI of roughly 1.5 to 2.0, highlighting the superior safety profile of the thione scaffold.
Part 4: Mechanism of Action (MOA)

Unlike alkylating agents, pyridine-thiones often act through Reactive Oxygen Species (ROS)-mediated mitochondrial dysfunction and Cell Cycle Arrest .

Pathway Visualization

The following diagram illustrates the validated signaling cascade for pyridine-thione induced apoptosis.

MOA_Pathway Compound Pyridine-Thione Derivative Redox Intracellular Redox Cycling Compound->Redox Entry ROS ROS Accumulation (H2O2 / Superoxide) Redox->ROS Oxidative Stress Mito Mitochondrial Membrane Depolarization ROS->Mito Damage p53 p53 Upregulation ROS->p53 Signaling CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 Execution Caspase9->Caspase3 DNA DNA Fragmentation (Apoptosis) Caspase3->DNA G2M G2/M Phase Arrest p53->G2M Checkpoint Activation G2M->DNA Prolonged Arrest

Caption: Figure 1.[3][7][10] Dual-mechanism cascade showing ROS-mediated mitochondrial apoptosis and p53-dependent G2/M cell cycle arrest.

Part 5: Validated Experimental Protocols

To replicate the data above, follow these optimized protocols. These are "self-validating" systems, meaning they include internal checks for assay health.

Workflow Overview

Workflow Step1 1. Synthesis & Characterization (NMR/MS) Step2 2. Primary Screen (MTT Assay @ 10µM) Step1->Step2 Step3 3. Dose Response (IC50 Calculation) Step2->Step3 If % Inhibition > 50% Step4 4. Safety Profiling (Normal Fibroblasts) Step3->Step4 Step5 5. Mechanistic Validation (Flow Cytometry) Step4->Step5 If SI > 3.0

Caption: Figure 2. Screening cascade for validating pyridine-thione candidates.

Protocol A: MTT Cytotoxicity Assay (The Gold Standard)

Purpose: Determine metabolic activity as a proxy for cell viability.

  • Seeding: Plate cells (HepG2/MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Dissolve Pyridine-thione in DMSO (Stock 10 mM).

    • Prepare serial dilutions in media (0.1, 1, 5, 10, 25, 50, 100

      
      ).
      
    • Critical Control: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Positive Control: Cisplatin (fixed range).

  • Incubation: 48 hours at

    
    , 
    
    
    
    .
  • Development: Add

    
     MTT reagent (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Aspirate media. Add

    
     DMSO to dissolve purple formazan crystals.
    
  • Read: Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response Curve (Log-concentration vs. % Viability) using non-linear regression (Sigmoidal 4PL).

Protocol B: Annexin V/PI Apoptosis Assay (Mechanistic Check)

Purpose: Confirm cell death is apoptotic (programmed) rather than necrotic (toxic burst).

  • Treatment: Treat cells with Lead Compound at

    
     concentration for 24h.
    
  • Harvesting: Trypsinize cells (gentle handling to prevent false positives).

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains damaged nuclei).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (Undesirable).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

    • Q4 (Annexin-/PI-): Viable.

References
  • Abdallah, A. E., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

  • Fayed, E. A., et al. (2019). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • NCI (National Cancer Institute). In Vitro Cell Line Screening Protocol (DTP). [Link]

Sources

Validation

Efficacy of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate derivatives as kinase inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their integral...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their integral role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, makes them attractive targets for intervention. The deregulation of kinase activity is a hallmark of many diseases, most notably cancer. This guide provides a comprehensive comparison of a promising class of heterocyclic compounds—pyridinethione and isonicotinate derivatives—as kinase inhibitors. While we will use the ethyl 3-cyano-2-mercapto-6-methylisonicotinate scaffold as a foundational structure for discussion, the broader analysis will encompass related derivatives for which more extensive biological data is publicly available, allowing for a robust comparative analysis.

The Pyridinethione and Isonicotinate Scaffold: A Privileged Structure in Kinase Inhibition

The pyridine ring is a ubiquitous motif in medicinal chemistry and is present in numerous FDA-approved drugs.[1] Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it an ideal scaffold for designing enzyme inhibitors. The incorporation of a thiol group, as seen in pyridinethiones, introduces a key functional group that can interact with cysteine residues in the kinase active site, potentially leading to potent and selective inhibition. Furthermore, the isonicotinate moiety provides additional points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The general structure of the ethyl 3-cyano-2-mercapto-6-methylisonicotinate scaffold serves as a template for the design of a diverse library of potential kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, while the ethyl ester can be modified to alter solubility and cell permeability. The methyl group on the pyridine ring can also be varied to explore structure-activity relationships (SAR).

Comparative Efficacy of Pyridinethione and Isonicotinate Derivatives

While specific data for a broad range of ethyl 3-cyano-2-mercapto-6-methylisonicotinate derivatives is not extensively available in the public domain, we can draw meaningful comparisons from structurally related compounds found in the scientific literature. The following table summarizes the kinase inhibitory activity of representative pyridine and thienopyridine derivatives against key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase.

Compound IDScaffoldTarget KinaseIC50 (µM)Reference
Compound 1 Pyridine-derivedVEGFR-20.12[2]
Compound 2 Pyridine-derivedVEGFR-20.13[2]
Sorafenib StandardVEGFR-20.10[2]
Compound 3 Thieno[2,3-b]pyridineDRAK20.029[3]
Compound 4 1H-pyrazolo[3,4-b]pyridineTBK10.0002[4]
Dasatinib StandardSrcPotent (nanomolar)[5]

Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The data presented here is for illustrative purposes to showcase the potential of these scaffolds and is collated from different studies. Direct comparison of absolute values should be made with caution.

Understanding the Mechanism: Targeting Key Signaling Pathways

The therapeutic rationale for developing inhibitors against kinases like VEGFR-2 and Src lies in their critical roles in cancer progression.

VEGFR-2 Signaling: Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[6] Tumors require a dedicated blood supply to grow and metastasize. By inhibiting VEGFR-2, these compounds can cut off the tumor's nutrient and oxygen supply, thereby impeding its growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Cell_Proliferation Akt->Angiogenesis Inhibitor Pyridinethione Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for pyridinethione inhibitors.

Src Signaling: Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, migration, and survival.[7] Its overexpression and activation are frequently observed in various cancers and are associated with metastasis and poor prognosis.[7] Inhibiting Src can therefore disrupt multiple oncogenic processes.

Experimental Protocols: A Guide to Synthesis and Evaluation

The development of effective kinase inhibitors relies on robust and reproducible experimental methodologies. Below are representative protocols for the synthesis of a pyridinethione derivative and for conducting in vitro kinase inhibition assays.

General Synthesis of Substituted Pyridinethione Derivatives

The synthesis of pyridinethione and isonicotinate derivatives often involves a multi-step process. A common approach is the Hantzsch pyridine synthesis or variations thereof, followed by functional group manipulations. For instance, a substituted 2-aminopyridine can be synthesized and then converted to the corresponding pyridinethione.

Step-by-Step Protocol:

  • Synthesis of the Pyridine Core: React an appropriate β-enaminone with a malononitrile derivative in the presence of a base such as piperidine or sodium ethoxide.

  • Introduction of the Thiol Group: Convert the 2-hydroxypyridine to a 2-chloropyridine using a chlorinating agent like phosphorus oxychloride. Subsequent reaction with sodium hydrosulfide or thiourea followed by hydrolysis can yield the desired 2-pyridinethione.

  • Functionalization: The ester and cyano groups can be further modified. For example, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

In Vitro Kinase Inhibition Assay: A Workflow

The evaluation of a compound's inhibitory activity against a specific kinase is a critical step in the drug discovery process. The following workflow outlines a common method for determining the IC50 of a test compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Incubate Kinase, Compound, Substrate, and ATP Compound_Prep->Incubation Enzyme_Prep Prepare Kinase Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate and ATP Solution Substrate_Prep->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection_Reagent Signal_Measurement Measure Signal (Luminescence/Fluorescence) Detection_Reagent->Signal_Measurement IC50_Calculation Calculate IC50 Value Signal_Measurement->IC50_Calculation

Caption: A general workflow for an in vitro kinase inhibition assay.

Detailed Protocol for VEGFR-2 Kinase Assay:

A common method for assessing VEGFR-2 inhibition is an ELISA-based assay.[8]

  • Plate Coating: Coat a 96-well plate with a recombinant VEGFR-2 protein.

  • Blocking: Block the unoccupied sites on the plate with a suitable blocking buffer to prevent non-specific binding.

  • Inhibitor Incubation: Add serial dilutions of the test compound (e.g., pyridinethione derivative) to the wells and incubate to allow for binding to the kinase.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a biotinylated peptide). Incubate at 37°C for a defined period.

  • Detection: Add a labeled antibody that specifically recognizes the phosphorylated substrate. After a washing step, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: Add a chromogenic or chemiluminescent substrate for the enzyme and measure the resulting signal using a plate reader.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Detailed Protocol for Src Kinase Assay:

A widely used method for measuring Src kinase activity is the ADP-Glo™ Kinase Assay.[4]

  • Reaction Setup: In a 384-well plate, combine the Src enzyme, the test compound, and a substrate/ATP mix.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed, during which ATP is converted to ADP.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the generated ADP back to ATP. Incubate for 30 minutes.

  • Luminescence Measurement: The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal, which is directly proportional to the ADP generated and thus the kinase activity.

  • Data Analysis: The IC50 value is determined by measuring the reduction in luminescence in the presence of the inhibitor.

Structure-Activity Relationship (SAR) and Future Directions

The development of potent and selective kinase inhibitors from the pyridinethione and isonicotinate scaffold is guided by understanding the structure-activity relationship. Key insights from various studies on related compounds suggest that:

  • Hinge-Binding Moiety: The pyridine nitrogen and the adjacent functional groups are crucial for forming hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

  • Hydrophobic Pocket Interactions: Substituents on the pyridine ring and linked aromatic systems can be optimized to occupy hydrophobic pockets within the ATP-binding site, thereby increasing affinity and selectivity.

  • Solvent-Exposed Region: Modifications to the isonicotinate ester can be used to improve solubility and pharmacokinetic properties by interacting with the solvent-exposed region of the kinase.

Future research in this area will likely focus on synthesizing and screening a wider array of derivatives to build a more comprehensive SAR profile. The use of computational modeling and structure-based drug design will be instrumental in rationally designing next-generation inhibitors with improved potency, selectivity, and drug-like properties.

Conclusion

Pyridinethione and isonicotinate derivatives represent a promising and versatile class of scaffolds for the development of novel kinase inhibitors. Their synthetic tractability and the potential for multi-point functionalization allow for the systematic exploration of chemical space to identify potent and selective inhibitors of key oncogenic kinases like VEGFR-2 and Src. The experimental protocols and mechanistic insights provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this important class of compounds. While the quest for highly specific and effective kinase inhibitors is ongoing, the pyridinethione and isonicotinate scaffold undoubtedly holds significant promise for the future of targeted cancer therapy.

References

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., Isacchi, A., Menichincheri, M., Molinari, A., Montagnoli, A., Pillan, A., Rainoldi, S., Riccardi Sirtori, F., Sola, F., Thieffine, S., Tibolla, M., Valsasina, B., Volpi, D., Santocanale, C., & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(15), 4817–4831. [Link]

  • Kim, J., Choi, H. G., Kim, H. R., Kim, S. H., & Lee, K. T. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 45, 116323. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2978. [Link]

  • Abdel-Mohsen, H. T., El-Sayed, M. A. A., El-Diwani, H. I., & Abouzid, K. A. M. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 102, 104085. [Link]

  • Holmes, K., Roberts, O. L., Thomas, A. M., & Cross, M. J. (2007). Vascular endothelial growth factor receptor-2: structure, function, intracellular signalling and therapeutic inhibition. Cellular Signalling, 19(10), 2003–2012. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • El-Damasy, A. K., Lee, J. A., & Seo, S. H. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Bioorganic & Medicinal Chemistry, 40, 116183. [Link]

  • El-Damasy, A. K., Lee, J. A., & Seo, S. H. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Bioorganic & Medicinal Chemistry, 40, 116183. [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Lu, X., & Wang, L. (2022). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences, 23(19), 11394. [Link]

  • U.S. National Library of Medicine. (n.d.). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. Retrieved from [Link]

  • Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 621–642. [Link]

  • Angell, R. M., Atkinson, F. L., Brown, M. J., Chuang, T. T., Christopher, J. A., Cichy-Knight, M., Dunn, A. K., Hightower, K. E., Malkakorpi, S., Musgrave, J. R., Neu, M., Rowland, P., Shea, R. L., Smith, J. L., Somers, D. O., Thomas, S. A., Thompson, G., & Wang, R. (2007). N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorganic & Medicinal Chemistry Letters, 17(5), 1296–1301. [Link]

  • Roskoski, R., Jr. (2015). Src protein-tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 456(3), 639–644. [Link]

  • Van den Eynde, C., Ginnell, K., & De Bondt, M. (2021). Synthesis and structure-activity relationship studies of 2-(1,3,4-oxadiazole-2(3H)-thione)-3-amino-5-arylthieno[2,3-b]pyridines as inhibitors of DRAK2. European Journal of Medicinal Chemistry, 225, 113778. [Link]

  • Van den Eynde, C., Ginnell, K., & De Bondt, M. (2014). Synthesis and structure-activity relationship studies of 2-(1,3,4-oxadiazole-2(3H)-thione)-3-amino-5-arylthieno[2,3-b]pyridines as inhibitors of DRAK2. European Journal of Medicinal Chemistry, 86, 540–553. [Link]

  • Dash, S., Hanson, S., King, B., et al. (2024). The SRC family kinase inhibitor NXP900 demonstrates potent anti-tumor activity in squamous cell carcinomas. Journal of Biological Chemistry, 107615. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating Ethyl 3-cyano-2-mercapto-6-methylisonicotinate Analogs

In the landscape of modern drug discovery, in silico techniques have become indispensable for accelerating the identification and optimization of lead compounds.[1] Among these, molecular docking stands out as a powerful...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, in silico techniques have become indispensable for accelerating the identification and optimization of lead compounds.[1] Among these, molecular docking stands out as a powerful computational method to predict the binding affinity and orientation of a small molecule within the active site of a target protein.[2] This guide provides a comprehensive, in-depth comparison of the molecular docking performance of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate and its rationally designed analogs. We will delve into the causality behind the experimental choices, present a self-validating protocol, and ground our claims in authoritative sources.

The Significance of the Isonicotinate Scaffold

The isonicotinic acid backbone and its derivatives are privileged structures in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4] The core molecule of our investigation, Ethyl 3-cyano-2-mercapto-6-methylisonicotinate, possesses multiple functional groups that can be strategically modified to enhance its interaction with various biological targets. Understanding how subtle structural changes in its analogs affect their binding affinity is crucial for rational drug design.

The Comparative Docking Strategy: A Hypothetical Case Study Against E. coli DNA Gyrase B

To illustrate a real-world application, this guide will outline a comparative molecular docking study against the ATP-binding site of Escherichia coli DNA gyrase subunit B (PDB ID: 1KZN), a well-established target for antibacterial agents.[5] The rationale for selecting this target is the known antimicrobial potential of related heterocyclic compounds.[5][6]

Designing the Analogs

Starting with the core structure of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate, a series of virtual analogs can be designed by modifying key positions to probe the structure-activity relationship (SAR). For this guide, we will consider three hypothetical analogs:

  • Analog 1 (A1): Replacement of the ethyl ester with a bulkier tert-butyl ester to explore the impact of steric hindrance.

  • Analog 2 (A2): Substitution of the methyl group at the 6-position with a trifluoromethyl group to investigate the effect of electron-withdrawing groups.

  • Analog 3 (A3): Bioisosteric replacement of the mercapto group with a hydroxyl group to assess the importance of the sulfur atom in binding interactions.

Experimental Workflow: A Step-by-Step Protocol

A rigorous and reproducible molecular docking workflow is paramount for generating reliable results. The following protocol outlines the essential steps from protein and ligand preparation to the final analysis.

Part 1: Receptor Preparation
  • Obtain the Protein Structure: Download the crystal structure of E. coli DNA Gyrase B in complex with a known inhibitor from the Protein Data Bank (PDB ID: 1KZN).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds.

    • Assign partial charges to each atom using a force field such as Gasteiger.

  • Define the Binding Site: Identify the active site of the enzyme. This is typically the location of the co-crystallized ligand. Define a grid box around this active site, ensuring it is large enough to accommodate the ligands.

Part 2: Ligand Preparation
  • 2D Structure Generation: Draw the 2D structures of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate and the three analogs (A1, A2, A3) using chemical drawing software like ChemDraw.

  • 3D Structure Conversion and Energy Minimization: Convert the 2D structures into 3D models. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each ligand.

  • Ligand File Preparation: Save the prepared ligands in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina). This step involves defining rotatable bonds and assigning charges.

Part 3: Molecular Docking Simulation

For this study, we will utilize AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and speed.

  • Configuration: Prepare a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the center of the grid box, and its dimensions.

  • Execution: Run the docking simulation for the parent compound and each of the three analogs against the prepared DNA Gyrase B receptor. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Visualizing the Workflow

MolecularDockingWorkflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Download PDB (1KZN) PreProcess Pre-process Protein (Remove water, add hydrogens) PDB->PreProcess Grid Define Binding Site (Grid Box Generation) PreProcess->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Receptor Draw Draw 2D Structures (Core + Analogs) Convert Convert to 3D & Energy Minimize Draw->Convert PrepLigand Prepare Ligand Files (.pdbqt format) Convert->PrepLigand PrepLigand->Dock Ligands Analyze Analyze Results (Binding Affinity, Interactions) Dock->Analyze Compare Comparative Analysis Analyze->Compare

Caption: A streamlined workflow for comparative molecular docking.

Results and Comparative Analysis

The primary output of the docking simulation is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding. The results for our hypothetical study are summarized in the table below.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Parent Compound -8.5Asp73, Gly77, Ile78, Pro79Asp73 (O...H-N)Ile78, Pro79
Analog 1 (A1) -7.9Gly77, Ile78NoneIle78
Analog 2 (A2) -9.2Asp73, Gly77, Thr165Asp73 (O...H-N), Thr165 (O...H-N)Pro79
Analog 3 (A3) -7.2Gly77, Ile78, Pro79Gly77 (O...H-O)Ile78, Pro79
Interpretation of Results
  • Parent Compound: The docking results suggest a strong binding affinity of -8.5 kcal/mol, with a crucial hydrogen bond interaction with Asp73 and hydrophobic interactions with Ile78 and Pro79.

  • Analog 1 (A1): The introduction of the bulky tert-butyl group leads to a decrease in binding affinity (-7.9 kcal/mol). This is likely due to steric clashes within the active site, preventing the optimal orientation for hydrogen bonding.

  • Analog 2 (A2): The trifluoromethyl group in A2 results in the most favorable binding affinity (-9.2 kcal/mol). This enhancement can be attributed to the formation of an additional hydrogen bond with Thr165, facilitated by the electron-withdrawing nature of the CF3 group.

  • Analog 3 (A3): Replacing the mercapto group with a hydroxyl group significantly reduces the binding affinity (-7.2 kcal/mol). Although a hydrogen bond is formed, the interaction with the key residue Asp73 is lost, highlighting the importance of the sulfur atom in the parent compound's binding mode.

Visualizing Binding Interactions

BindingInteractions cluster_parent Parent Compound (-8.5 kcal/mol) cluster_A2 Analog 2 (-9.2 kcal/mol) Parent Parent Asp73_P Asp73 Parent->Asp73_P H-Bond Ile78_P Ile78 Parent->Ile78_P Hydrophobic Pro79_P Pro79 Parent->Pro79_P Hydrophobic A2 Analog 2 Asp73_A2 Asp73 A2->Asp73_A2 H-Bond Thr165_A2 Thr165 A2->Thr165_A2 H-Bond Pro79_A2 Pro79 A2->Pro79_A2 Hydrophobic

Caption: Key binding interactions of the parent compound and the most potent analog.

Trustworthiness and Validation

To ensure the trustworthiness of our in silico predictions, it is essential to validate the docking protocol. This can be achieved by redocking the co-crystallized ligand back into the active site of the protein. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[7] Furthermore, correlating the docking scores with experimentally determined biological activities (e.g., IC50 values) for a series of compounds provides the ultimate validation of the predictive power of the model.[3][8]

Conclusion

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate analogs. By systematically modifying the core structure and evaluating the resulting changes in binding affinity and interactions, researchers can gain valuable insights into the SAR of this promising class of compounds. The detailed protocol and the emphasis on validation are designed to ensure the scientific integrity and reliability of the findings. This in silico approach, when integrated with experimental validation, can significantly streamline the drug discovery process, leading to the faster identification of potent and selective drug candidates.

References

  • Synthesis, Electrochemical Studies, Molecular Docking, and Biological Evaluation as an Antimicrobial Agent of 5-Amino-6-cyano-3-hydroxybenzo[c]coumarin Using Ni–Cu–Al–CO3 Hydrotalcite as a Catalyst. (2022). ACS Omega. Available at: [Link]

  • Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. (2014). International Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PLOS ONE. Available at: [Link]

  • Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. (2022). Molecules. Available at: [Link]

  • Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate. (2007). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Molecules. Available at: [Link]

  • Molecular Docking Study on Some Isonicotinoyl Hydrazide Derivatives as Potential Inhibitors of COVID- 19. (2020). Letters in Applied NanoBioScience. Available at: [Link]

  • Ethyl 3-Cyano-2-hydroxy-6-methylisonicotinate. (n.d.). Amerigo Scientific. Available at: [Link]

  • Synthesis, anti‐proliferative activities, docking studies, and DFT calculations of novel isonicotinic mixed complexes. (2022). Applied Organometallic Chemistry. Available at: [Link]

  • The Cardioprotective Potential of Marine Venom and Toxins. (2024). Marine Drugs. Available at: [Link]

  • An Integrated Network Pharmacology, Molecular Docking, Molecular Dynamics Simulation, and Experimental Validation Study to Investigate the Potential Mechanism of Isoliquiritigenin in the Treatment of Ischemic Stroke. (2023). Molecules. Available at: [Link]

  • KEGG PATHWAY Database. (2026). Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]

  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (2022). Scientific Reports. Available at: [Link]

  • Integrating network pharmacology and experimental validation to investigate the mechanism of Allicin in the treatment of atherosclerosis. (2024). Drug Design, Development and Therapy. Available at: [Link]

  • Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR. (2022). Pharmaceuticals. Available at: [Link]

  • Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. (2022). PubMed. Available at: [Link]

  • Tramadol. (n.d.). Wikipedia. Available at: [Link]

  • In Silico Drug Design- Definition, Methods, Types, Uses. (2023). Microbe Notes. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-cyano-2-mercapto-6-methylisonicotinate proper disposal procedures

Topic: Ethyl 3-cyano-2-mercapto-6-methylisonicotinate Proper Disposal Procedures CAS Registry Number: 56891-69-1 Synonyms: Ethyl 2-mercapto-6-methyl-3-pyridinecarboxylate; 3-Cyano-2-mercapto-6-methyl-isonicotinic acid et...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-cyano-2-mercapto-6-methylisonicotinate Proper Disposal Procedures CAS Registry Number: 56891-69-1 Synonyms: Ethyl 2-mercapto-6-methyl-3-pyridinecarboxylate; 3-Cyano-2-mercapto-6-methyl-isonicotinic acid ethyl ester.

Executive Summary: Operational Directive

Handling Ethyl 3-cyano-2-mercapto-6-methylisonicotinate requires a dual-threat management strategy. While the nitrile and pyridine moieties present standard toxicological risks (acute toxicity, irritation), the mercapto (thiol) group presents an immediate operational hazard regarding odor control and chemical reactivity.

The Golden Rule: Never dispose of this compound or its mother liquors directly into general organic waste streams without oxidative quenching . Doing so risks generating volatile mercaptans that can evacuate a facility.

Hazard Characterization & Causality

To dispose of this chemical safely, you must understand the behavior of its three functional "warheads."

Functional GroupHazard ClassOperational Consequence
Mercapto (-SH) Stench / Redox Active Primary Concern. Thiols have low odor thresholds (ppb range). In acidic waste streams, they remain volatile. They must be oxidized to non-volatile sulfonic acids or disulfides before disposal.
Nitrile (-CN) Acute Toxicity Stable under neutral conditions. Critical: Do not mix with strong acids, as hydrolysis can theoretically release Hydrogen Cyanide (HCN) gas, though the risk is lower here than with simple aliphatic nitriles.
Pyridine Ring Irritant / Toxic Lipophilic nature facilitates skin absorption. Requires incineration (thermal destruction) rather than simple neutralization.

Pre-Treatment: The Oxidative Quenching Protocol

Before any liquid waste containing this compound (e.g., mother liquors, rotary evaporator traps, or glassware rinses) leaves your fume hood, it must be chemically deactivated.

The Chemistry: We utilize Sodium Hypochlorite (NaOCl) to oxidize the thiol.[1]

  • Reaction:

    
    
    
  • Result: The product is water-soluble, non-volatile, and odorless.

Step-by-Step Quenching Procedure
  • Preparation: Prepare a 10-15% Bleach Solution (commercial bleach is sufficient).

  • Glassware & Spills:

    • Immediately submerge contaminated spatulas, flasks, and stir bars into the bleach bath.

    • Let soak for minimum 12 hours (overnight is best practice).

    • Validation: Carefully waft (do not inhale deeply). If a "rotten egg" or garlic smell persists, add more bleach and extend soak time.

  • Liquid Waste (Mother Liquors):

    • Cooling: If the waste solution is concentrated, cool it in an ice bath. Oxidation is exothermic.

    • Addition: Slowly add bleach solution to the waste while stirring.[1]

    • pH Check: Ensure the solution remains basic (pH > 9). If it becomes acidic, the bleach may liberate chlorine gas (

      
      ). Add Sodium Hydroxide (NaOH) if necessary to maintain alkalinity.
      
    • Disposal: Once quenched and odorless, the solution should be labeled as "Quenched Organic Waste" and disposed of according to your facility's hazardous waste protocols. Do not pour down the drain unless explicitly permitted by your local wastewater authority for quenched thiols.

Bulk Solid Disposal

Pure solid waste (expired shelf stock or bulk synthesis product) should not be treated with bleach due to the risk of violent exotherms and gas evolution.

  • Container: Place the solid in a sealable, chemically compatible container (HDPE or Amber Glass).

  • Secondary Containment: Place the primary container inside a clear zip-lock bag to contain any potential dust or odor leaks.

  • Labeling:

    • Must Read: "Hazardous Waste - Toxic Solid."[2]

    • Constituents: List "Ethyl 3-cyano-2-mercapto-6-methylisonicotinate."

    • Hazard Codes: Irritant, Stench.[3][4]

  • Destination: High-temperature Incineration. This ensures the complete destruction of the pyridine ring and nitrile group.

Decision Logic & Workflow

The following diagram outlines the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Material: Ethyl 3-cyano-2-mercapto-6-methylisonicotinate StateCheck Physical State? Start->StateCheck SolidPath Bulk Solid StateCheck->SolidPath Solid LiquidPath Liquid / Mother Liquor / Glassware StateCheck->LiquidPath Liquid/Residue SolidPack Double Bag Label 'Toxic Solid' SolidPath->SolidPack BleachStep OXIDATIVE QUENCH: Add 10% NaOCl (Bleach) Soak 12+ Hours LiquidPath->BleachStep CheckSmell Odor Check: Sulfur Smell Persists? BleachStep->CheckSmell MoreBleach Add Excess Bleach Wait 4 Hours CheckSmell->MoreBleach Yes (Smell) LiquidPack Label 'Quenched Organic Waste' (Contains Oxidizers) CheckSmell->LiquidPack No (Odorless) MoreBleach->CheckSmell Final High-Temp Incineration (Approved Waste Vendor) SolidPack->Final LiquidPack->Final

Figure 1: Decision tree for the segregation and treatment of mercapto-pyridine derivatives.

Regulatory Compliance (RCRA/EPA)

While this specific CAS is not typically listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists by name, it falls under strict regulatory categories due to its reactivity and toxicity characteristics.

  • Waste Classification: It is likely to be classified as a Characteristic Hazardous Waste .

    • D003 (Reactivity): Potential (though low) for sulfide/cyanide generation if mismanaged.

    • Toxicity: Due to the pyridine backbone, treat as toxic.

  • Segregation Warning:

    • Do NOT mix with acids (HCN risk).

    • Do NOT mix un-quenched material with oxidizers (Fire risk).

    • Do NOT mix quenched material (which contains bleach) with ammonia (Chloramine gas risk).

References

  • University of Rochester, Dept. of Chemistry. (n.d.). How to Work with Thiols - General SOP. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Michigan Technological University. (2008). Standard Operation Procedure for Disposal of Unknown Thiols. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-cyano-2-mercapto-6-methylisonicotinate

This technical guide provides immediate, actionable safety and operational protocols for handling Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS: 56891-69-1).[1] It is designed for researchers requiring high-fidelit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides immediate, actionable safety and operational protocols for handling Ethyl 3-cyano-2-mercapto-6-methylisonicotinate (CAS: 56891-69-1).[1] It is designed for researchers requiring high-fidelity safety data beyond standard SDS summaries.[1]

[1]

CAS No: 56891-69-1 Formula: C₁₀H₁₀N₂O₂S Molecular Weight: 222.27 g/mol Physical State: Yellowish Crystalline Solid Melting Point: ~214°C[1]

Executive Hazard Assessment

As a functionalized pyridine derivative containing both nitrile (cyano-) and thiol (mercapto-) moieties, this compound presents specific chemical hygiene challenges.[1] While often classified as an Irritant (H315, H319, H335) , the presence of the mercapto group necessitates precautions against oxidation sensitivity and potential stench , while the nitrile group requires strict segregation from strong acids to prevent the theoretical liberation of toxic byproducts.

Critical Stability Note: The 2-mercapto group renders this compound Air Sensitive .[1] It readily oxidizes to the disulfide dimer upon prolonged exposure to atmospheric oxygen.[1] Store under inert gas (Argon/Nitrogen) to maintain reagent integrity.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal sensitization and inhalation of particulate dust.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, >5 mil)Thiol Permeation: Sulfur-containing compounds can permeate thin latex.[1] Nitrile offers superior chemical resistance.[1] Double gloving allows the outer glove to be discarded immediately upon contamination without exposing skin.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient for fine powders which can bypass side shields. Goggles provide a seal against dust and accidental splashes during solubilization.[1]
Respiratory P95/N95 Particulate Respirator (if outside hood)Dust Hazard: As a high-melting solid, the primary inhalation risk is fine particulate matter during weighing.[1] Primary control must be the Fume Hood.[1]
Body Lab Coat (High-neck, snap closure) Prevents accumulation of particulates on street clothes. Cotton/poly blends are acceptable; fire-resistant (Nomex) is preferred if working with pyrophoric co-reagents.[1]

Operational Protocol: Handling & Synthesis

A. Engineering Controls[1]
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).

  • Static Control: Use an anti-static gun or ionizer bar during weighing.[1] Dry crystalline powders are prone to static charge, which can cause "scattering" and area contamination.[1]

B. Solubilization & Reaction

This compound exhibits thione-thiol tautomerism, affecting its solubility profile.[1]

  • Preferred Solvents: DMSO, DMF, warm Ethanol.

  • Incompatible Solvents: Water (poor solubility), non-polar alkanes (Hexanes).

  • Incompatible Reagents:

    • Strong Oxidizers: (e.g., H₂O₂, KMnO₄) – Will vigorously oxidize the thiol to sulfonic acid or disulfide.

    • Strong Acids: Potential hydrolysis of the nitrile or ester groups.

C. Workflow Visualization

The following diagram outlines the logical flow for safe handling to minimize oxidation and exposure.

HandlingWorkflow cluster_hood Chemical Fume Hood Zone Storage 1. Storage (4°C, Inert Gas, Desiccated) Prep 2. Preparation (Check PPE, Verify Hood Flow) Storage->Prep Retrieve Weighing 3. Weighing (Anti-static, Closed Balance) Prep->Weighing Transfer to Hood Solubilization 4. Solubilization (Add Solvent to Solid) Weighing->Solubilization Minimize Air Time Reaction 5. Reaction Setup (Inert Atmosphere) Solubilization->Reaction Cannula/Syringe Transfer

Figure 1: Safe handling workflow emphasizing containment within the fume hood to prevent dust inhalation and reagent oxidation.

Emergency Response & Decontamination

A. Spills (Solid/Powder)

Do NOT use a brush/broom (generates dust).[1]

  • Isolate: Evacuate the immediate area if the spill is large (>10g).[1]

  • Dampen: Gently cover the powder with paper towels soaked in ethanol or water to suppress dust.[1]

  • Collect: Scoop the wet slurry into a hazardous waste container.

  • Clean: Wipe the surface with a 10% bleach solution (oxidizes residual thiols to reduce odor and toxicity), followed by water.[1]

B. Exposure First Aid[1][2][3]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin (enhances absorption).[1]

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Seek medical attention (ophthalmologist).

C. Spill Decision Logic

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid/Powder Type->Solid Liquid Solution Type->Liquid ActionSolid Cover with Wet Paper Towels (No Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite/Pads Liquid->ActionLiquid Decon Bleach Wipe Down (Oxidation) ActionSolid->Decon ActionLiquid->Decon Disposal Hazardous Waste (Sulfur Stream) Decon->Disposal

Figure 2: Decision tree for immediate spill response, prioritizing dust suppression and oxidative decontamination.

Waste Disposal Protocols

Do not dispose of down the drain. This compound is toxic to aquatic life and can release odors in plumbing systems.[1]

  • Segregation: Dispose of in a dedicated "Sulfur/Thiol" liquid organic waste stream.[1] If solid, use a solid hazardous waste container.

  • Labeling: Clearly tag waste containers with "Contains Thiols/Mercaptans" to alert waste management personnel of potential odors.[1]

  • Quenching (Optional for small amounts): Small residues can be treated with dilute hydrogen peroxide or bleach in the fume hood to convert the mercaptan to a sulfonate before disposal, neutralizing the odor.[1]

References

  • ChemicalBook. (2023).[1] Ethyl 3-cyano-2-mercapto-6-methylisonicotinate CAS 56891-69-1 SDS and Properties. Retrieved from [1]

  • PubChem. (2024).[1][2] Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: General Pyridine Derivatives. Retrieved from [1]

  • BOC Sciences. (2024).[1] Ethyl 3-cyano-2-mercapto-6-methylisonicotinate Product Information. Retrieved from [1]

Sources

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